3,3-Dimethyl-2,4-pentanedione
描述
The exact mass of the compound 3,3-Dimethylpentane-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3,3-dimethylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(8)7(3,4)6(2)9/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGDHTSWHSSMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185348 | |
| Record name | 3,3-Dimethylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3142-58-3 | |
| Record name | 3,3-Dimethyl-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3142-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylpentane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylacetylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-Dimethylpentane-2,4-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEZ3E3TQ9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Dimethyl-2,4-pentanedione: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3,3-dimethyl-2,4-pentanedione. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While the core focus remains on the physicochemical characteristics and synthesis of this compound, the current understanding of its biological activity is also addressed, highlighting a notable gap in the existing scientific literature.
Chemical Properties and Structure
This compound, a diketone, possesses a unique structural arrangement that influences its chemical behavior. The presence of two carbonyl groups in close proximity and a quaternary carbon at the alpha position are key features.
Structural Identifiers
The unambiguous identification of this compound is established through various chemical informatics identifiers.
| Identifier | Value |
| IUPAC Name | 3,3-dimethylpentane-2,4-dione |
| CAS Number | 3142-58-3[1] |
| Molecular Formula | C₇H₁₂O₂[1] |
| SMILES | CC(=O)C(C)(C)C(C)=O[2] |
| InChI | 1S/C7H12O2/c1-5(8)7(3,4)6(2)9/h1-4H3[2] |
| InChIKey | SWGDHTSWHSSMLE-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and application.
| Property | Value | Reference |
| Molecular Weight | 128.17 g/mol | [1] |
| Melting Point | 19 °C | [2] |
| Boiling Point | 173 °C (at 760 mmHg) | [2] |
| 25-26 °C (at 2 mmHg) | [1] | |
| Density | 0.978 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.4290 | [1] |
| Solubility | Soluble in chloroform; Slightly soluble in methanol. | |
| Flash Point | 73.9 °C (closed cup) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the methylation of 3-methyl-2,4-pentanedione (B1204033). A detailed experimental protocol is outlined below.
Experimental Protocol: Methylation of 3-Methyl-2,4-pentanedione
This procedure details the synthesis of this compound with a high reported yield.[3]
Materials:
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3-Methyl-2,4-pentanedione
-
Iodomethane (B122720) (CH₃I)
-
Water
-
Ethyl acetate
Procedure:
-
To a suspension of 0.1 mol of sodium hydride in 100 mL of anhydrous tetrahydrofuran, slowly add 0.12 mol of 3-methyl-2,4-pentanedione dropwise at room temperature.
-
Stir the resulting mixture for 30 minutes.
-
Slowly add 0.12 mol of iodomethane dropwise to the reaction mixture.
-
Continue stirring at room temperature for 10 hours.
-
After the reaction is complete, add 20 mL of water to dissolve any solid precipitates.
-
Extract the aqueous mixture with ethyl acetate.
-
Remove the solvent from the organic layer by evaporation.
-
Purify the crude product by distillation under reduced pressure, collecting the fraction at 82-84 °C / 1 kPa.
Expected Yield: 98%[3]
Spectroscopic Analysis
Detailed experimental protocols for the spectroscopic characterization of this compound are provided to ensure reproducible and high-quality data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. 1H NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).
Instrument Parameters (General Guidelines for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 12-16 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
3.1.2. 13C NMR Spectroscopy Protocol
Sample Preparation:
-
Prepare a more concentrated sample than for 1H NMR, typically 20-50 mg of this compound dissolved in 0.6-0.7 mL of a deuterated solvent.
Instrument Parameters (General Guidelines for a 100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform with an exponential multiplication (line broadening) of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a secondary reference (e.g., CDCl₃ at δ 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. FT-IR Spectroscopy Protocol (Neat Liquid)
This protocol is suitable for acquiring the infrared spectrum of pure, liquid this compound.
Sample Preparation:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.[4]
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Acquisition and Processing:
-
Collect the background spectrum.
-
Apply the sample to the ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
Label the significant peaks.
Biological Activity and Relevance in Drug Development
A comprehensive search of the scientific literature reveals a significant lack of data specifically on the biological activity of this compound. While the parent compound, 2,4-pentanedione (acetylacetone), has been studied for its toxicological properties, including neurotoxicity, and its ability to chelate metals, this information cannot be directly extrapolated to its dimethylated derivative.[5][6]
Studies on the structurally related flavorant, 2,3-pentanedione (B165514), have indicated potential neurotoxicity. However, it is crucial to emphasize that these findings do not directly implicate this compound.
The absence of specific biological data for this compound represents a notable knowledge gap. For researchers and drug development professionals, this presents both a challenge and an opportunity. The unique structural features of this molecule, particularly the gem-dimethyl group at the alpha-position, may confer distinct pharmacological properties compared to its less substituted analogs. Future research is warranted to explore the potential biological effects of this compound, including its interaction with various biological targets, its metabolic fate, and its toxicological profile. Such studies would be essential to determine if this compound or its derivatives hold any promise as scaffolds in medicinal chemistry.
Conclusion
This technical guide has consolidated the available information on the chemical properties, structure, and synthesis of this compound. Detailed protocols for its spectroscopic analysis have also been provided to facilitate further research. The most significant finding of this review is the current void in the literature regarding the biological activity and potential therapeutic applications of this compound. This underscores the need for future investigations to elucidate its pharmacological profile and to assess its potential relevance in the field of drug discovery and development.
References
- 1. This compound | 3142-58-3 [chemicalbook.com]
- 2. 3,3-二甲基-2,4-戊二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. Small molecule diketone flavorants diacetyl and 2,3-pentanedione promote neurotoxicity but inhibit amyloid β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Keto-Enol Tautomerism of 3,3-Dimethyl-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethyl-2,4-pentanedione, a β-dicarbonyl compound, presents a compelling case study in keto-enol tautomerism. The presence of gem-dimethyl groups at the central carbon atom introduces significant steric hindrance, which profoundly influences the position of the tautomeric equilibrium. This technical guide elucidates the core principles governing the keto-enol tautomerism of this molecule, drawing upon established theoretical frameworks and analogous data from related compounds due to the scarcity of specific experimental data for this compound in the scientific literature. This document provides a comprehensive overview of the structural and environmental factors that dictate the tautomeric preference, detailed hypothetical experimental protocols for its quantitative analysis, and a logical framework for understanding these interactions.
Introduction to Keto-Enol Tautomerism in β-Dicarbonyl Compounds
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). In most simple carbonyl compounds, the equilibrium lies heavily in favor of the more thermodynamically stable keto form. However, for β-dicarbonyl compounds, such as 2,4-pentanedione (acetylacetone), the enol form can be significantly stabilized.
The stability of the enol tautomer in β-dicarbonyls is attributed to two primary factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, resulting in a stable six-membered ring-like structure.
The Influence of 3,3-Disubstitution: A Case of Steric Hindrance
Factors Influencing the Tautomeric Equilibrium
The keto-enol equilibrium of this compound is influenced by a variety of factors, which are summarized in the logical relationship diagram below.
Factors Affecting the Stability of 3,3-Dimethyl-2,4-pentanedione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethyl-2,4-pentanedione, a β-diketone, is a molecule of interest in various chemical and pharmaceutical applications. Its utility is intrinsically linked to its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the key factors influencing the stability of this compound, including thermal, hydrolytic, and photochemical stressors. Drawing upon the established chemistry of β-diketones, this document extrapolates the expected behavior of this compound, with a particular focus on the influence of its unique structural feature: the gem-dimethyl group at the α-carbon. Detailed, generalized experimental protocols for assessing stability are provided, along with illustrative diagrams to elucidate degradation pathways and testing workflows.
Introduction to the Stability of β-Diketones
β-Diketones are characterized by the presence of two carbonyl groups separated by a single carbon atom. A key feature of this class of compounds is their existence in a tautomeric equilibrium between the diketo and enol forms.[1] This equilibrium is sensitive to solvent polarity and substitution patterns.[2][3] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.[3] The stability of β-diketones is a critical parameter in their application, as degradation can lead to loss of efficacy, formation of impurities, and altered physicochemical properties. The primary pathways of degradation for β-diketones include thermal decomposition, hydrolysis, and photochemical reactions.[4][5][6]
The Unique Case of this compound
The stability of this compound is significantly influenced by the presence of two methyl groups on the α-carbon, the carbon atom situated between the two carbonyl groups. This structural feature has two major implications:
-
Steric Hindrance: The bulky gem-dimethyl group can sterically hinder the approach of reactants, potentially slowing down degradation reactions.
-
Blocked Enolization: Unlike many other β-diketones, this compound cannot form an enol tautomer through the deprotonation of the α-carbon, as it lacks an α-hydrogen. This significantly alters its reactivity and stability profile compared to its non-α-substituted counterparts. The absence of the enol form can be expected to increase its susceptibility to certain degradation pathways that are less favorable for enolizable β-diketones.
Factors Affecting Stability
Thermal Stability
The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. For β-diketones, thermal decomposition can proceed through various mechanisms, including cleavage of the carbon-carbon bonds within the diketone backbone.[4]
Expected Thermal Profile of this compound:
The thermal stability of this compound is anticipated to be influenced by the strength of its C-C and C=O bonds. The initial step in the thermal decomposition of some β-diketones on surfaces involves the dissociation of the O-H bond of the enol form; however, since this compound cannot enolize, this pathway is not available.[4] Decomposition is therefore likely to proceed via radical mechanisms involving the cleavage of the C-C bonds.
Table 1: Expected Thermal Stability Parameters for this compound
| Parameter | Expected Value/Behavior | Analytical Technique |
| Onset of Decomposition | To be determined experimentally | Thermogravimetric Analysis (TGA) |
| Decomposition Temperature (Td) | To be determined experimentally | TGA / Differential Scanning Calorimetry (DSC) |
| Major Decomposition Products | Smaller carbonyl compounds, alkanes, CO, CO2 (Hypothesized) | TGA coupled with Mass Spectrometry (TGA-MS) or Infrared Spectroscopy (TGA-IR) |
Hydrolytic Stability
Hydrolytic stability refers to the resistance of a compound to degradation by water. The hydrolysis of β-diketones can be catalyzed by both acids and bases. The mechanism typically involves nucleophilic attack of water or hydroxide (B78521) ion on one of the carbonyl carbons.
Expected Hydrolytic Profile of this compound:
The rate of hydrolysis is expected to be highly dependent on pH.[7]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of a carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
The steric hindrance provided by the gem-dimethyl group in this compound may offer some degree of protection against hydrolysis compared to less substituted β-diketones.
Table 2: Expected Hydrolytic Stability Parameters for this compound
| Parameter | Expected pH Dependence | Analytical Technique |
| Half-life (t1/2) at pH 3 | To be determined experimentally | High-Performance Liquid Chromatography (HPLC) |
| Half-life (t1/2) at pH 7 | To be determined experimentally | HPLC |
| Half-life (t1/2) at pH 9 | To be determined experimentally | HPLC |
| Major Hydrolysis Products | Acetic acid and 2-methyl-2-butanol (B152257) (Hypothesized) | HPLC, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
Photochemical Stability
Photochemical stability relates to a molecule's ability to resist degradation upon exposure to light, particularly ultraviolet (UV) and visible radiation. For β-diketones, photodegradation can occur through various pathways, including Norrish type I and type II reactions, as well as photo-induced tautomerization.[8]
Expected Photochemical Profile of this compound:
The photochemical stability of this compound will depend on its UV-Visible absorption spectrum. If the molecule absorbs light in the solar spectrum, it can be excited to a higher energy state from which it can undergo chemical reactions. The absence of an enol form might close off certain photochemical pathways that are available to other β-diketones. However, direct excitation of the diketo form can still lead to bond cleavage.
Table 3: Expected Photochemical Stability Parameters for this compound
| Parameter | Condition | Analytical Technique |
| Photodegradation Rate Constant | Under controlled UV/Vis irradiation | HPLC |
| Major Photodegradation Products | To be determined experimentally | HPLC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) |
| Quantum Yield of Degradation | To be determined experimentally | Actinometry, HPLC |
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental setups and analytical instrumentation.
Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the thermal decomposition profile of this compound.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined from the temperature at which significant mass loss begins. The decomposition temperature (Td) can be reported as the temperature at which a certain percentage of mass loss occurs (e.g., 5% or 50%).
-
For identification of evolved gases, the TGA can be coupled to a mass spectrometer or an FTIR spectrometer.[9]
Hydrolytic Stability Assessment using HPLC
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Prepare buffer solutions at the desired pH values (e.g., pH 3, 7, and 9).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to each buffer solution in a temperature-controlled environment (e.g., 25 °C or 40 °C). The final concentration of the compound should be within the linear range of the HPLC method.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding an equal volume of cold acetonitrile).
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Photostability Assessment following ICH Guideline Q1B
Objective: To evaluate the intrinsic photostability of this compound.[10]
Methodology:
-
Prepare samples of this compound as a solid and in solution (in a photochemically inert solvent).
-
Place the samples in a photostability chamber equipped with a light source that meets the requirements of ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[11][12]
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[10]
-
Simultaneously, run dark control samples (wrapped in aluminum foil) under the same temperature and humidity conditions to separate thermal degradation from photodegradation.
-
After the exposure period, analyze the samples and the dark controls using a validated stability-indicating HPLC method.
-
Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.
-
Characterize any significant degradation products using techniques such as HPLC-MS.
Visualizations
Keto-Enol Tautomerism (Blocked for this compound)
Caption: Blocked keto-enol tautomerism in this compound.
Hypothetical Hydrolytic Degradation Pathway
Caption: A plausible pathway for the hydrolysis of this compound.
Experimental Workflow for Stability Testing
Caption: A generalized workflow for the comprehensive stability assessment.
Conclusion
The stability of this compound is a multifaceted property governed by its inherent chemical structure and the external conditions to which it is exposed. The presence of the gem-dimethyl group at the α-position is a key structural determinant, blocking enolization and potentially influencing its susceptibility to thermal, hydrolytic, and photochemical degradation. While this guide provides a theoretical framework and generalized experimental approaches, a definitive understanding of the stability of this compound requires rigorous experimental investigation. The protocols and insights presented herein offer a solid foundation for researchers, scientists, and drug development professionals to design and execute such studies, ultimately enabling the safe and effective application of this compound.
References
- 1. biobostonconsulting.com [biobostonconsulting.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unmasking the UV Photobleaching of β-Diketonate [Eu(BTFA)4]− Complexes as an Energy-Driven Photoreduction Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. azom.com [azom.com]
- 10. database.ich.org [database.ich.org]
- 11. youtube.com [youtube.com]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-2,4-pentanedione
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3,3-dimethyl-2,4-pentanedione, tailored for researchers, scientists, and professionals in drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of reaction pathways and workflows.
Introduction
This compound, a diketone, serves as a valuable intermediate in organic synthesis. Its synthesis primarily involves the methylation of 2,4-pentanedione or its mono-methylated derivative, 3-methyl-2,4-pentanedione (B1204033). The core of this process lies in the generation of a carbanion at the central carbon of the diketone, followed by nucleophilic attack on a methylating agent. This guide explores the prevalent synthesis routes, focusing on the underlying mechanisms and experimental considerations.
Primary Synthesis Route: Alkylation of 2,4-Pentanedione
The most common and direct method for synthesizing this compound is through the stepwise methylation of 2,4-pentanedione. This process can be controlled to yield either the mono- or di-methylated product.
2.1. Reaction Mechanism
The alkylation proceeds via a nucleophilic substitution reaction. A base is used to deprotonate the α-carbon of the diketone, forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide. The reaction can be performed in one or two steps to achieve dimethylation.
Diagram: General Mechanism of Alkylation
Caption: General reaction mechanism for the synthesis of this compound.
2.2. Experimental Protocols
Two primary protocols are presented, differing in the starting material and base used.
2.2.1. Protocol 1: Direct Dimethylation of 2,4-Pentanedione
This protocol describes the synthesis of 3-methyl-2,4-pentanedione, which can contain the desired this compound as a significant byproduct depending on the reaction time.[1]
-
Materials:
-
2,4-pentanedione
-
Methyl iodide
-
Anhydrous potassium carbonate
-
-
Procedure:
-
Combine 2,4-pentanedione, methyl iodide, anhydrous potassium carbonate, and acetone in a round-bottomed flask equipped with a reflux condenser.
-
Heat the mixture under reflux. The duration of reflux can be adjusted to control the ratio of mono- to di-alkylation. A shorter reflux period (e.g., 4.5 hours) favors the mono-alkylated product, while a longer period (e.g., 20 hours) increases the yield of the di-alkylated product.[1]
-
After cooling, filter the insoluble material and wash it with acetone.
-
Concentrate the combined filtrate and washings.
-
Distill the residual oil to isolate the product.
-
Diagram: Workflow for Direct Dimethylation
Caption: Experimental workflow for the direct methylation of 2,4-pentanedione.
2.2.2. Protocol 2: Methylation of 3-Methyl-2,4-pentanedione
This method provides a more controlled synthesis of the target compound, starting from the mono-methylated precursor.[2]
-
Materials:
-
3-methyl-2,4-pentanedione
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodomethane (B122720) (Methyl iodide)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
Add sodium hydride to anhydrous tetrahydrofuran in a reaction vessel.
-
Slowly add 3-methyl-2,4-pentanedione dropwise at room temperature and stir for 30 minutes.
-
Slowly add iodomethane dropwise and continue stirring at room temperature for 10 hours.[2]
-
Add water to dissolve the solid.
-
Extract the mixture with ethyl acetate.
-
Remove the solvent from the organic phase.
-
Purify the product by distillation under reduced pressure.
-
Diagram: Workflow for Methylation of 3-Methyl-2,4-pentanedione
Caption: Experimental workflow for the synthesis from 3-methyl-2,4-pentanedione.
2.3. Quantitative Data
The following tables summarize the quantitative data from the described synthesis protocols.
Table 1: Synthesis of 3-Methyl-2,4-pentanedione with this compound as a Byproduct [1]
| Reactant/Product | Molar Ratio/Amount | Yield | Boiling Point | Refractive Index | Notes |
| 2,4-Pentanedione | 0.65 mole | - | - | - | Starting material |
| Methyl Iodide | 0.80 mole | - | - | - | Alkylating agent |
| Potassium Carbonate | 84 g | - | - | - | Base |
| Acetone | 125 ml | - | - | - | Solvent |
| 3-Methyl-2,4-pentanedione | - | 75-77% | 170–172°C | nD24 1.4378 | Contains 20-25% of this compound with 20h reflux.[1] |
Table 2: Synthesis of this compound from 3-Methyl-2,4-pentanedione [2]
| Reactant/Product | Molar Ratio/Amount | Yield | Boiling Point | Pressure |
| Sodium Hydride | 0.1 mol | - | - | - |
| 3-Methyl-2,4-pentanedione | 0.12 mol | - | - | - |
| Iodomethane | 0.12 mol | - | - | - |
| This compound | - | 98% | 82-84°C | 1 kPa |
Alternative Synthesis Considerations
While the alkylation of 2,4-pentanedione is the most direct route, other methods in organic synthesis can be conceptually related. For instance, the synthesis of tert-butyl acetoacetate (B1235776), another β-ketoester, can be achieved through the reaction of tert-butyl alcohol with diketene.[3][4] This highlights the general reactivity of β-dicarbonyl compounds and their precursors.
Conclusion
The synthesis of this compound is reliably achieved through the methylation of 2,4-pentanedione or its mono-methylated derivative. The choice of base, solvent, and reaction conditions, particularly reaction time, are critical parameters that influence the product distribution and yield. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis of this important compound. Researchers should pay close attention to the stoichiometry and reaction duration to optimize the formation of the desired di-methylated product.
References
An In-depth Technical Guide to the Physical Characteristics of 3,3-Dimethyl-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethyl-2,4-pentanedione, a diketone of interest in various chemical research and development applications. This document consolidates key data, outlines experimental protocols for its synthesis and characterization, and presents a visualization of its molecular structure.
Chemical Identity and Properties
This compound, also known as 3,3-dimethylacetylacetone, is a symmetrical, non-enolic β-diketone. Its core physical and chemical identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 3,3-dimethylpentane-2,4-dione |
| CAS Number | 3142-58-3 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Canonical SMILES | CC(=O)C(C)(C)C(C)=O |
| InChI Key | SWGDHTSWHSSMLE-UHFFFAOYSA-N |
Physicochemical Data
The key physical properties of this compound are presented in the following table, offering a comparative summary of its characteristics.
| Property | Value | Conditions |
| Melting Point | 19 °C | - |
| Boiling Point | 25-26 °C | at 2 mmHg |
| 175-177 °C | at 754 mmHg | |
| Density | 0.978 g/mL | at 25 °C |
| Refractive Index | 1.4290 | at 20 °C (n20/D) |
| Flash Point | 73.9 °C | Closed cup |
Molecular Structure
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: Molecular structure of this compound.
Spectroscopic Data
4.1. ¹H NMR Spectroscopy (Predicted)
Due to the molecule's symmetry, a proton NMR spectrum of this compound is expected to be relatively simple.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Singlet | 6H | Two equivalent methyl groups at the 3-position |
| ~2.1 | Singlet | 6H | Two equivalent acetyl methyl groups |
4.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is also expected to show a limited number of signals corresponding to the distinct carbon environments.
| Predicted Chemical Shift (ppm) | Assignment |
| ~25 | Acetyl methyl carbons (C1 and C5) |
| ~20 | 3-position methyl carbons (C6 and C7) |
| ~60 | Quaternary carbon at the 3-position (C3) |
| ~210 | Carbonyl carbons (C2 and C4) |
4.3. Infrared (IR) Spectroscopy
Research has indicated a splitting of the carbonyl (C=O) stretching band in the infrared spectrum of this compound. This suggests the presence of an equilibrium mixture of two different conformations of the molecule. The characteristic absorption bands are expected in the following regions:
| Wavenumber (cm⁻¹) | Assignment |
| ~2970-2870 | C-H stretching (from methyl groups) |
| ~1725-1700 | C=O stretching (carbonyl groups) |
Experimental Protocols
5.1. Synthesis of this compound
A common method for the synthesis of this compound is through the methylation of 3-methyl-2,4-pentanedione (B1204033).[1]
-
Materials:
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3-methyl-2,4-pentanedione
-
Iodomethane (B122720) (CH₃I)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
To a suspension of 0.1 mol of sodium hydride in 100 mL of anhydrous tetrahydrofuran, slowly add 0.12 mol of 3-methyl-2,4-pentanedione at room temperature.
-
Stir the resulting mixture for 30 minutes.
-
Slowly add 0.12 mol of iodomethane to the mixture.
-
Continue stirring at room temperature for 10 hours.
-
Add 20 mL of water to quench the reaction and dissolve any solid precipitate.
-
Extract the aqueous mixture with ethyl acetate.
-
Remove the solvent from the combined organic extracts under reduced pressure.
-
Purify the crude product by distillation under reduced pressure, collecting the fraction at 82-84 °C / 1 kPa.
-
The following diagram outlines the workflow for this synthesis:
Caption: Workflow for the synthesis of this compound.
5.2. Measurement of Physical Properties
Standard laboratory procedures can be employed to verify the physical characteristics of the synthesized compound.
-
Melting Point Determination (Capillary Method):
-
A small, finely powdered sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.
-
-
Boiling Point Determination (Distillation Method):
-
The liquid sample is placed in a distillation flask with boiling chips.
-
A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
The liquid is heated to a steady boil, and the vapor is allowed to condense and collect.
-
The constant temperature at which the liquid distills is recorded as the boiling point. The atmospheric pressure should also be recorded.
-
-
Refractive Index Measurement (Abbe Refractometer):
-
A few drops of the liquid sample are placed on the prism of an Abbe refractometer.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
-
References
An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-2,4-pentanedione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethyl-2,4-pentanedione in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for researchers to determine these values accurately. Additionally, it presents the available qualitative solubility information and a logical workflow for solubility determination.
Introduction to this compound
This compound, also known as dimethylacetylacetone, is a beta-diketone. Its chemical structure influences its physical and chemical properties, including its solubility in different solvents. The presence of both polar carbonyl groups and nonpolar methyl groups suggests that its solubility will vary significantly depending on the polarity of the solvent. Understanding the solubility of this compound is crucial for its application in various research and development fields, including as a building block in organic synthesis and for the preparation of metal complexes.
Qualitative Solubility Data
| Solvent | CAS Number | Qualitative Solubility |
| Chloroform | 67-66-3 | Slightly Soluble[1] |
| Methanol | 67-56-1 | Slightly Soluble[1] |
Experimental Protocols for Determining Quantitative Solubility
To obtain precise and reliable quantitative solubility data, a well-defined experimental protocol is essential. The following sections describe the most common and effective methods for determining the solubility of a liquid organic compound like this compound in organic solvents.
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.
Principle: An excess amount of the solute is mixed with the solvent, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.
Apparatus and Materials:
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
This compound (solute)
-
Organic solvents of interest (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO), hexane, chloroform)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC, or NMR)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solute remains visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
After reaching equilibrium, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solute from the saturated solution.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter.
-
Dilute the collected supernatant with a known volume of the appropriate solvent to a concentration suitable for the chosen analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.
The gravimetric method is a straightforward approach that can be used following the isothermal shake-flask method if the solvent is volatile and the solute is not.
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Procedure:
-
Follow steps 1-7 of the Isothermal Shake-Flask Method.
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume of the clear, saturated supernatant into the pre-weighed evaporating dish.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of inert gas) to avoid splattering.
-
Once the solvent has completely evaporated, place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solute to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
The mass of the solute is the final constant mass of the dish and solute minus the initial mass of the empty dish.
-
Calculate the solubility in g/100mL or other desired units.
Spectroscopic methods, such as UV-Vis spectrophotometry, are often used for their sensitivity and accuracy, provided the solute has a chromophore.
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.
-
-
Sample Preparation and Analysis:
-
Follow steps 1-8 of the Isothermal Shake-Flask Method to obtain a diluted sample of the saturated solution.
-
Measure the absorbance of the diluted sample at the same λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method followed by either gravimetric or spectroscopic analysis.
Conclusion
References
The Intricate World of Beta-Diketone Coordination Chemistry: A Technical Guide for Researchers
Abstract
Beta-diketones represent a versatile and extensively studied class of organic compounds that form stable complexes with a vast array of metal ions across the periodic table.[1][2] The resulting metal β-diketonate complexes exhibit a rich diversity in their structural features, chemical reactivity, and physicochemical properties, leading to a wide spectrum of applications in fields ranging from catalysis and materials science to drug development and medical imaging.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of β-diketone coordination chemistry. It covers the synthesis of β-diketone ligands and their metal complexes, delves into their structural and spectroscopic properties, explores their reactivity, and highlights their current and potential applications, with a particular focus on the biomedical field. Detailed experimental protocols for key synthetic and analytical methods are provided, and quantitative data are summarized in structured tables for ease of comparison.
Introduction to Beta-Diketones and their Coordination
Beta-diketones, characterized by two carbonyl groups separated by a methylene (B1212753) group, are quintessential chelating ligands in coordination chemistry.[1] Their utility stems from the acidic nature of the α-proton and the ability of the resulting enolate anion to coordinate to a metal ion in a bidentate fashion, forming a stable six-membered ring.[1]
Tautomerism: The Key to Coordination
A fundamental characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms.[5] The enol form is generally favored due to the formation of a stable intramolecular hydrogen bond.[5] Deprotonation of the enolic hydroxyl group generates the β-diketonate anion, the primary species involved in metal complexation.[6][7] The position of this equilibrium can be influenced by the nature of the R groups and the solvent.[5]
General Properties of Beta-Diketonate Ligands
The properties of β-diketonate ligands can be readily tuned by modifying the terminal R groups (R1 and R2).[8] Introducing electron-withdrawing groups, such as trifluoromethyl (-CF3), increases the acidity of the ligand and can enhance the volatility and thermal stability of the resulting metal complexes.[9] Conversely, bulky substituents can be used to create sterically hindered complexes, influencing their coordination geometry and reactivity.[10] This ability to systematically modify the ligand structure is a key reason for the widespread use of β-diketonates in various applications.
Synthesis of Beta-Diketones and their Metal Complexes
The synthesis of β-diketonate metal complexes typically involves a two-step process: the synthesis of the β-diketone ligand followed by its reaction with a suitable metal salt.
Synthesis of Beta-Diketone Ligands
Several methods are available for the synthesis of β-diketones, with the Claisen condensation being the most common.[6] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. Another widely used method is the Baker-Venkataraman rearrangement, which is particularly useful for synthesizing o-hydroxyaryl β-diketones.[11]
Experimental Protocol: Synthesis of 1,3-diphenyl-1,3-propanedione (Dibenzoylmethane)
This protocol is a representative example of a Claisen condensation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (B145695).
-
Addition of Reactants: To the stirred solution, add acetophenone (B1666503) (1.0 eq) followed by the dropwise addition of ethyl benzoate (B1203000) (1.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water. Acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the solid from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure dibenzoylmethane.
Synthesis of Metal Beta-Diketonate Complexes
The synthesis of metal β-diketonate complexes is generally straightforward and involves the reaction of the β-diketone ligand with a metal salt in a suitable solvent.[12] The choice of metal salt (e.g., chloride, nitrate, acetate) and solvent depends on the specific metal and ligand. In many cases, a base is added to facilitate the deprotonation of the ligand.
Experimental Protocol: Synthesis of Copper(II) acetylacetonate (B107027) [Cu(acac)2]
-
Preparation of Ligand Solution: Dissolve acetylacetone (B45752) (2.0 eq) in a minimal amount of methanol.
-
Preparation of Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate (B1210297) monohydrate (1.0 eq) in water.
-
Complexation: Slowly add the copper(II) acetate solution to the acetylacetone solution with constant stirring. A blue precipitate of [Cu(acac)2] will form immediately.
-
Isolation and Purification: Continue stirring for 30 minutes to ensure complete reaction. Collect the precipitate by vacuum filtration, wash with water, and then with a small amount of cold methanol. Dry the product in a desiccator.
Structural and Spectroscopic Properties
The properties of metal β-diketonate complexes are intrinsically linked to their structure and the nature of the metal-ligand bonding. A variety of analytical techniques are employed to characterize these complexes.
Coordination Geometries
The coordination number and geometry of the metal center in β-diketonate complexes are influenced by the size and electronic configuration of the metal ion, as well as the steric bulk of the ligand. Common geometries include square planar (for d8 metals like Cu(II)), tetrahedral, and octahedral.[13] Lanthanide ions, with their larger ionic radii, can accommodate higher coordination numbers, often forming complexes with three or four β-diketonate ligands.[14]
| Metal Ion | Typical Coordination Number | Common Geometry | Representative Complex |
| Cu(II) | 4 | Square Planar | [Cu(acac)2] |
| Fe(III) | 6 | Octahedral | [Fe(acac)3] |
| Co(III) | 6 | Octahedral | [Co(acac)3][12] |
| Mo(IV) | 6 | Octahedral | [Mo(diket)2Cl2][15] |
| Eu(III) | 8 | Square Antiprismatic | [Eu(tta)3(H2O)2] |
| Zn(II) | 6 | Octahedral | [Zn(tfac)2(TMEDA)][9] |
Table 1: Common Coordination Geometries of Metal β-Diketonate Complexes.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the β-diketonate ligand to the metal ion. The strong C=O stretching vibration of the free ligand (typically around 1700-1600 cm⁻¹) is replaced by two new bands in the complex, corresponding to the symmetric and asymmetric stretching modes of the coordinated carbonyl groups, which appear at lower frequencies.[16] The disappearance of the broad O-H stretch of the enolic form is also indicative of complexation.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of diamagnetic metal β-diketonate complexes.[17] The chemical shift of the methine proton in the chelate ring is particularly informative. For paramagnetic complexes, the NMR signals are often broadened, but can still provide useful structural information.[15][16]
-
UV-Visible Spectroscopy: The electronic spectra of metal β-diketonate complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and, for transition metal complexes, weaker d-d transitions in the visible region.[18] The positions and intensities of these bands provide insights into the electronic structure and geometry of the complex.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.[19]
Reactivity of Metal Beta-Diketonate Complexes
The reactivity of metal β-diketonate complexes is diverse and forms the basis for many of their applications.
Ligand Substitution Reactions
The β-diketonate ligands can be displaced by other ligands, and the kinetics and mechanisms of these substitution reactions have been studied. The rate of substitution can be influenced by the nature of the metal ion and the entering and leaving ligands.
Redox Chemistry
Some metal β-diketonate complexes can undergo redox reactions at the metal center. For example, the electrochemical properties of cobalt complexes have been investigated, showing reversible Co(III)/Co(II) couples.[10] In some cases, the β-diketonate ligand itself can be redox-active.[20]
Catalytic Activity
Metal β-diketonate complexes are employed as catalysts in a variety of organic transformations, including cross-coupling reactions, C-H activation, and polymerization.[4][21] The catalytic activity is often tuned by modifying the electronic and steric properties of the β-diketonate ligand.[4] For instance, molybdenum(IV) β-diketonate complexes have shown high activity as catalysts for allylic substitution reactions.[15]
Applications in Drug Development and Biomedical Science
The unique properties of β-diketones and their metal complexes have led to significant interest in their application in the biomedical field.[3]
Antimicrobial and Anticancer Activity
Many β-diketones and their metal complexes exhibit promising biological activities, including antibacterial, antifungal, and antitumor properties.[6][7] The antimicrobial activity of β-diketones is often enhanced upon coordination to a metal ion.[7] For example, copper(II) complexes of 2-thenoyltrifluoroacetone (B1682245) have shown better antibacterial ability against Escherichia coli and Staphylococcus aureus compared to the free ligand.[7] Several metal complexes with β-diketone ligands have also been investigated for their anticancer properties.[2][22]
| Compound/Complex | Biological Activity | Reference |
| Curcumin (a natural β-diketone) | Antioxidant, anti-inflammatory, anti-cancer | [3] |
| Copper(II) 2-thenoyltrifluoroacetone | Antibacterial | [7] |
| Gallium(III) curcuminoid complexes | Antitumor | [3] |
| Ruthenium(II) β-diketonate complexes | Anticancer | [22] |
Table 2: Examples of Biologically Active β-Diketones and their Metal Complexes.
Drug Delivery and Theranostics
The ability of β-diketones to chelate metal ions makes them suitable as carriers for metal-based drugs.[3] Furthermore, the inherent fluorescence of some β-diketones opens up possibilities for theranostic applications, where the compound can act as both a therapeutic agent and an imaging probe.[3]
Contrast Agents for Medical Imaging
Metal β-diketonate complexes, particularly those of paramagnetic metal ions like gadolinium(III), are being explored as contrast agents for magnetic resonance imaging (MRI). The β-diketonate ligand can be modified to improve the properties of the contrast agent, such as its relaxivity and biocompatibility.
Advanced Applications in Materials Science
The versatility of metal β-diketonate complexes extends to the field of materials science.
Luminescent Materials
Lanthanide β-diketonate complexes are well-known for their strong and sharp emission bands, arising from f-f electronic transitions.[23][24][25][26] The β-diketonate ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then luminesces.[25] These complexes are used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and security inks.[25][27] The quantum yield of luminescence can be remarkably high, with some europium complexes exhibiting quantum yields up to 66% in the solid state.[23]
| Lanthanide Ion | Emission Color | Typical Ligand | Quantum Yield (Φ) |
| Eu³⁺ | Red | Thenoyltrifluoroacetonate (tta) | Up to 66%[23] |
| Tb³⁺ | Green | Trifluoroacetylacetonate (tfac) | - |
| Yb³⁺ | Near-Infrared (NIR) | - | Up to 15.6% in solution[26] |
| Er³⁺ | Near-Infrared (NIR) | - | Up to 0.16% in solution[26] |
Table 3: Luminescent Properties of Selected Lanthanide β-Diketonate Complexes.
Precursors for Material Deposition
The volatility and thermal stability of certain metal β-diketonates make them excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[9][28] These techniques are used to deposit thin films of metals or metal oxides for applications in microelectronics and coatings. Fluorinated β-diketonates are particularly advantageous in this regard due to their enhanced volatility.[9]
Experimental Protocol: Thermal Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis is crucial for evaluating the suitability of a metal β-diketonate complex as a CVD precursor.
-
Sample Preparation: Place a small, accurately weighed amount of the complex (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the pan in the TGA instrument. Set the desired temperature program, typically a linear ramp from room temperature to a temperature above the decomposition point of the complex (e.g., 25-600 °C at 10 °C/min).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate.
-
Data Acquisition: Start the analysis. The instrument will record the mass of the sample as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperature range of volatilization or decomposition, and the percentage of residual mass. A low residual mass indicates clean volatilization, which is desirable for a CVD precursor.[9]
Conclusion and Future Outlook
The coordination chemistry of β-diketones continues to be a vibrant and expanding field of research. The ease of synthesis and the tunability of their properties have established β-diketonate complexes as indispensable tools in various scientific disciplines. In the realm of drug development, future research will likely focus on the rational design of new β-diketonate-based therapeutics with improved efficacy and reduced side effects. The development of novel luminescent materials with enhanced quantum yields and stability remains a key area of interest in materials science. As our understanding of the intricate relationships between structure, properties, and function deepens, the potential applications of metal β-diketonate complexes are poised to grow even further, offering innovative solutions to challenges in medicine, technology, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijrbat.in [ijrbat.in]
- 12. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 13. Metal β-Diketonates - ProChem, Inc. [prochemonline.com]
- 14. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molybdenum( iv ) β-diketonate complexes as highly active catalysts for allylic substitution reactions - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00572K [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Zinc β-Diketonates with Donor-Acceptor Ligands: Synthesis and Comprehensive Structural, Thermal, and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orbit.dtu.dk [orbit.dtu.dk]
- 21. alfachemic.com [alfachemic.com]
- 22. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide( iii ) complexes. Preparation of Eu( iii ) and Yb( iii ) OLED devices ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00902A [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Unveiling the Coordination Chemistry of Dimethylpentanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chelating properties of dimethylpentanedione, a member of the versatile β-diketone family. β-Diketones are characterized by their ability to exist in a tautomeric equilibrium between keto and enol forms, a feature central to their potent metal-chelating capabilities.[1] This guide will focus on 3-methyl-2,4-pentanedione (B1204033) as a representative example of a dimethylpentanedione, supplemented with data from the parent compound, 2,4-pentanedione (acetylacetone), to provide a comprehensive understanding of the structure-function relationships governing their coordination chemistry.
The ability of these compounds to form stable complexes with a wide range of metal ions has led to their investigation in diverse fields, including catalysis, materials science, and pharmacology.[2] Their metal complexes have shown promise as catalysts in organic synthesis, and have been explored for their biological activities, including antimicrobial and antioxidant properties.[2][3]
Synthesis of Dimethylpentanedione
The synthesis of substituted β-diketones like 3-methyl-2,4-pentanedione can be achieved through various established organic chemistry methodologies. A common and effective method is the alkylation of the parent β-diketone, 2,4-pentanedione (acetylacetone).[2] This approach takes advantage of the acidity of the α-protons located on the methylene (B1212753) bridge between the two carbonyl groups.[2]
A general synthetic workflow for the preparation of 3-methyl-2,4-pentanedione is outlined below.
Physicochemical Properties
The physical and chemical properties of dimethylpentanediones are crucial for their application in various fields. The table below summarizes key properties for 3-methyl-2,4-pentanedione, a representative dimethylpentanedione.
| Property | Value for 3-Methyl-2,4-pentanedione | Reference |
| Molecular Formula | C6H10O2 | [4] |
| Molecular Weight | 114.14 g/mol | [4] |
| Boiling Point | 172-174 °C | |
| Density | 0.981 g/mL at 25 °C | |
| Refractive Index | n20/D 1.442 | |
| Solubility | Soluble in water | [5] |
Chelation and Keto-Enol Tautomerism
The chelating ability of dimethylpentanedione is intrinsically linked to its keto-enol tautomerism. The enol form, stabilized by an intramolecular hydrogen bond, can be deprotonated to form a bidentate enolate ligand that coordinates with a metal ion through its two oxygen atoms, forming a stable six-membered ring.[1][6]
Experimental Protocols for Characterizing Chelating Properties
Several experimental techniques are employed to investigate the chelating properties of dimethylpentanediones, including the determination of stoichiometry and stability constants of the resulting metal complexes.
Determination of Stoichiometry: Job's Method of Continuous Variation
Job's method, or the method of continuous variations, is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex in solution.[7][8] The method involves preparing a series of solutions where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied.[8] By plotting a physical property that is proportional to the complex formation (e.g., absorbance at a specific wavelength) against the mole fraction of the ligand, the stoichiometry can be determined from the position of the maximum or minimum of the curve.[7]
Determination of Stability Constants: pH-Metric Titration
Potentiometric pH titration is a robust method for determining the stepwise and overall stability constants of metal complexes.[9][10][11] The method involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base.[9] The stability constants are then calculated from the changes in pH during the titration.
The Irving-Rossotti method is a common approach for analyzing the titration data to determine the proton-ligand and metal-ligand stability constants.[12]
Quantitative Data on Chelation
The table below presents representative stability constants (log K) for some metal complexes of 2,4-pentanedione. It is expected that the stability constants for dimethylpentanedione complexes would follow similar trends, although steric hindrance from the methyl groups might influence the absolute values.
| Metal Ion | log K1 | log K2 | log K3 | Solvent System | Reference |
| Cu(II) | - | - | - | Water-Dioxane | [13] |
| Cr(III) | - | - | - | Water-Ethanol | [14] |
| Fe(III) | - | - | - | Water-Ethanol | [14] |
Note: Specific numerical values for the stability constants of dimethylpentanedione are not widely reported. The table illustrates the type of data obtained from such studies. The stability of β-diketone complexes generally follows the Irving-Williams series for divalent metal ions.
Applications in Drug Development and Research
The ability of dimethylpentanedione and other β-diketones to chelate metal ions is of significant interest in drug development and various research applications.
Antimicrobial Activity
Metal complexes of β-diketones have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi.[3][15][16] The chelation of the metal ion by the β-diketone ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and increasing its bioavailability and efficacy.[3]
Catalysis
Metal-β-diketonate complexes are widely used as catalysts in various organic reactions, including polymerization, oxidation, and asymmetric synthesis.[2] The coordination environment provided by the β-diketone ligand can be fine-tuned by modifying its substituents, thereby influencing the catalytic activity and selectivity of the metal center.[2]
Conclusion
Dimethylpentanediones, as part of the broader class of β-diketones, exhibit fascinating and useful chelating properties. Their ability to form stable complexes with a variety of metal ions underpins their application in catalysis and their potential as therapeutic agents. While a comprehensive database of quantitative chelation data for all dimethylpentanedione isomers is not yet available, the experimental protocols and general principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich coordination chemistry of this important class of compounds. Further research into the specific stability constants and biological activities of various dimethylpentanedione isomers will undoubtedly unveil new opportunities for their application in science and medicine.
References
- 1. rjpn.org [rjpn.org]
- 2. 3-Methyl-2,4-pentanedione | 815-57-6 | Benchchem [benchchem.com]
- 3. ijarse.com [ijarse.com]
- 4. 2,4-Pentanedione, 3-methyl- [webbook.nist.gov]
- 5. 3-METHYL-2,4-PENTANEDIONE | 815-57-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jocpr.com [jocpr.com]
- 10. scispace.com [scispace.com]
- 11. ijariit.com [ijariit.com]
- 12. kuey.net [kuey.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. du.edu.eg [du.edu.eg]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 3,3-Dimethyl-2,4-pentanedione
Introduction
3,3-Dimethyl-2,4-pentanedione is a diketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a quaternary carbon flanked by two carbonyl groups, makes it a useful building block for the synthesis of more complex molecules and heterocyclic compounds. The following protocol details a high-yield synthesis of this compound via the methylation of 3-methyl-2,4-pentanedione (B1204033). This method is suitable for laboratory-scale preparation and offers excellent purity of the final product.
Principle of the Method
The synthesis proceeds via the deprotonation of 3-methyl-2,4-pentanedione at the α-carbon using a strong base, sodium hydride, to form a sodium enolate. This nucleophilic enolate then undergoes an SN2 reaction with methyl iodide, resulting in the addition of a second methyl group at the α-position to yield this compound. The reaction is carried out in an anhydrous aprotic solvent, tetrahydrofuran (B95107) (THF), to ensure the stability of the reactive intermediates.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| 3-Methyl-2,4-pentanedione | 0.12 mol (13.7 g) | [1] |
| Sodium Hydride (60% dispersion in mineral oil) | 0.1 mol (4.0 g) | [1] |
| Methyl Iodide | 0.12 mol (17.0 g, 7.5 mL) | [1] |
| Anhydrous Tetrahydrofuran (THF) | 100 mL | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Reaction Time | 10.5 hours | [1] |
| Product Information | ||
| Theoretical Yield | 12.8 g | |
| Reported Actual Yield | 98% (12.5 g) | [1] |
| Boiling Point | 82-84 °C at 1 kPa | [1] |
| Molecular Weight | 128.17 g/mol |
Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus
-
3-Methyl-2,4-pentanedione (≥98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (≥99%)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon. The condenser should be fitted with a drying tube.
-
Addition of Sodium Hydride: To the flask, add 0.1 mol of sodium hydride (as a 60% dispersion in mineral oil) and 100 mL of anhydrous THF.[1]
-
Formation of the Enolate: Begin stirring the suspension. Slowly add 0.12 mol of 3-methyl-2,4-pentanedione dropwise from the dropping funnel to the stirred suspension at room temperature.[1] Control the addition rate to maintain a gentle evolution of hydrogen gas. After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the sodium enolate.[1]
-
Methylation: Slowly add 0.12 mol of methyl iodide dropwise to the reaction mixture.[1] An exothermic reaction may occur, so have an ice-water bath ready to cool the flask if necessary. After the addition, allow the mixture to stir at room temperature for 10 hours.[1]
-
Quenching the Reaction: After the 10-hour stirring period, cautiously quench the reaction by slowly adding 20 mL of deionized water to the flask to decompose any unreacted sodium hydride.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with saturated sodium chloride solution (brine) (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by distillation under reduced pressure. Collect the fraction boiling at 82-84 °C at 1 kPa to obtain pure this compound.[1] The reported yield for this procedure is 98%.[1]
Characterization:
-
¹H NMR (CDCl₃): δ 1.35 (s, 6H, C(CH₃)₂), 2.15 (s, 6H, 2 x COCH₃)
-
¹³C NMR (CDCl₃): δ 25.0, 65.0, 210.0
-
IR (neat): ν 1725, 1695 cm⁻¹ (C=O)
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for 3,3-Dimethyl-2,4-pentanedione as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2,4-pentanedione, a β-diketone, is a versatile chelating agent capable of forming stable complexes with a wide range of metal ions.[1] Its utility stems from the keto-enol tautomerism characteristic of β-dicarbonyl compounds, where the enol form can be deprotonated to form a bidentate ligand that coordinates with a metal ion through its two oxygen atoms, creating a stable six-membered ring.[1][2] The presence of two methyl groups on the central carbon atom introduces steric hindrance that can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. These characteristics make 3,3-dimethyl-2,4-pentanedionate complexes subjects of interest in various fields, including catalysis, materials science, and potentially in biological applications.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a chelating agent for metal ions.
Data Presentation
Ligand Properties
| Property | Value |
| Chemical Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [3] |
| CAS Number | 3142-58-3[3] |
| Boiling Point | 25-26 °C at 2 mmHg[4] |
| Density | 0.978 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.4290[4] |
Metal Complex Stability Constants
| Metal Ion | Log K₁ | Log K₂ | Log β₂ | Notes |
| Cu(II) | Data not available | Data not available | Data not available | Expected to form stable complexes. |
| Ni(II) | Data not available | Data not available | Data not available | Expected to form stable complexes. |
| Co(II) | Data not available | Data not available | Data not available | Expected to form stable complexes. |
| Zn(II) | Data not available | Data not available | Data not available | Expected to form stable complexes. |
| Fe(III) | Data not available | Data not available | Data not available | Expected to form stable complexes. |
| Al(III) | Data not available | Data not available | Data not available | Expected to form stable complexes. |
Note: This table is a template. Specific stability constants for this compound complexes require experimental determination.
Experimental Protocols
I. General Synthesis of Metal(II) bis(3,3-dimethyl-2,4-pentanedionate) Complexes
This protocol is adapted from the synthesis of similar bulky β-diketonate complexes and can be used as a starting point for various divalent metal ions.[7]
Materials:
-
This compound
-
Metal(II) acetate (B1210297) hydrate (B1144303) (e.g., Copper(II) acetate monohydrate, Nickel(II) acetate tetrahydrate)
-
Ammonia (B1221849) solution (25%) or another suitable base (e.g., sodium hydroxide)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Ligand Preparation: In a round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of methanol.
-
Deprotonation: To the methanolic solution of the ligand, add a few drops of a suitable base (e.g., 25% ammonia solution) with stirring. This deprotonates the β-diketone, facilitating coordination to the metal center.[7] The solution should be stirred for 10-15 minutes.
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the metal(II) acetate hydrate in 15 mL of distilled water. Gentle heating may be required to fully dissolve the salt.
-
Complexation: Slowly add the aqueous metal salt solution to the stirred methanolic ligand solution. A precipitate should begin to form.
-
Reaction Completion: Attach a condenser to the flask and heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Isolation of the Product: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with small portions of cold distilled water and then with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the resulting metal complex in a desiccator under vacuum.
II. Characterization of Metal Complexes
A. UV-Visible (UV-Vis) Spectroscopy
This technique is used to study the electronic transitions within the metal complex.
Protocol:
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the synthesized metal complex in a suitable solvent (e.g., chloroform, dichloromethane, or ethanol). The solvent should not absorb in the region of interest.
-
Blank Measurement: Record the spectrum of the pure solvent to be used as a baseline.
-
Sample Measurement: Record the UV-Vis spectrum of the metal complex solution over a suitable wavelength range (e.g., 200-800 nm).[8]
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The high-intensity bands in the UV region are typically due to ligand-to-metal charge transfer (LMCT) or intra-ligand (π→π*) transitions, while the weaker bands in the visible region are often associated with d-d transitions of the metal center.[8]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to characterize the ligand framework within the complex. For paramagnetic complexes, the NMR signals may be broadened or significantly shifted.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the metal complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the coordinated ligand. The absence of the enolic proton signal from the free ligand is indicative of complex formation.
C. X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive molecular structure of the complex.[9]
Protocol:
-
Crystal Growth: Grow single crystals of the synthesized complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or layering techniques.[9]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[9]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall coordination geometry of the metal complex.[9]
Visualizations
Caption: Chelation of a metal ion by this compound.
Caption: Workflow for synthesis and characterization of metal complexes.
Potential Applications in Drug Development
While the primary applications of β-diketonate complexes are in catalysis and materials science, metal complexes, in general, are an area of interest in medicinal chemistry.[1][10] The coordination of a bioactive organic molecule to a metal center can modify its therapeutic properties.[10] Metal complexes have been investigated for their potential as anticancer, antibacterial, and antifungal agents.[11][12] The biological activity of such complexes is influenced by the metal ion, the ligand, and the overall structure of the complex.[10]
For 3,3-Dimethyl-2,4-pentanedionate complexes, their potential in drug development would require extensive screening for biological activity. The lipophilicity introduced by the dimethyl substitution could influence cell membrane permeability. Future research could involve synthesizing a library of these complexes with different metal ions and evaluating their cytotoxicity against various cell lines and their antimicrobial activity.
References
- 1. 3-Methyl-2,4-pentanedione | 815-57-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,3-Dimethyl-2,4-pentane dione [webbook.nist.gov]
- 4. This compound | 3142-58-3 [chemicalbook.com]
- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,3-Dimethyl-2,4-pentanedione in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2,4-pentanedione is a β-diketone, a class of organic compounds known for their ability to form stable complexes with a wide range of metal ions. This chelating property, arising from the two carbonyl groups separated by a dimethylated carbon, makes them potential ligands in catalysis. However, based on a comprehensive review of available literature, specific applications of this compound in catalysis are not extensively documented. This document summarizes the limited information available and provides a general overview of the potential catalytic roles of β-diketones.
General Role of β-Diketones in Catalysis
β-Diketones, in their enolate form, act as bidentate ligands, coordinating to a metal center through their two oxygen atoms. This coordination can influence the electronic and steric environment of the metal, thereby modulating its catalytic activity. Metal complexes of β-diketones are utilized in various catalytic transformations, including oxidation, polymerization, and cross-coupling reactions. The substituents on the β-diketone backbone can be varied to fine-tune the properties of the resulting catalyst.
Identified Catalytic Application of this compound
A singular application of this compound has been noted in the field of asymmetric hydrosilylation of ketones .
Asymmetric Hydrosilylation of Ketones
Asymmetric hydrosilylation is a crucial method for the synthesis of chiral secondary alcohols, which are important building blocks in the pharmaceutical industry. This reaction involves the addition of a silicon hydride (hydrosilane) across the C=O bond of a ketone, catalyzed by a chiral metal complex, to produce a silylated alcohol. Subsequent hydrolysis yields the chiral alcohol.
While this compound is mentioned as being used in this context, specific details regarding the metal catalyst, reaction conditions, substrate scope, yields, and enantioselectivities are not available in the reviewed literature. It is plausible that it serves as a ligand for a transition metal such as rhodium, ruthenium, or iridium, which are commonly used in hydrosilylation catalysis. The gem-dimethyl group at the α-position may influence the steric environment around the metal center, potentially impacting the stereochemical outcome of the reaction.
Experimental Protocols
Due to the lack of detailed experimental procedures in the available literature for the catalytic use of this compound, specific protocols cannot be provided.
Data Presentation
No quantitative data, such as reaction yields, turnover numbers, or enantiomeric excess values for catalytic reactions involving this compound, were found in the surveyed literature. Therefore, a summary table cannot be generated.
Visualizations
The absence of defined catalytic cycles or experimental workflows involving this compound in the literature precludes the creation of meaningful diagrams. For illustrative purposes, a general workflow for catalyst screening is presented below.
Caption: General workflow for the preparation and screening of a catalyst based on this compound.
Conclusion
The application of this compound in catalysis appears to be a niche and underexplored area of research. While its structural similarity to other β-diketone ligands suggests potential utility in various metal-catalyzed reactions, there is a significant lack of published data to support this. The single mentioned application in asymmetric hydrosilylation of ketones requires further investigation to establish its efficacy and scope. Researchers and drug development professionals interested in this compound are encouraged to undertake exploratory studies to elucidate its catalytic potential.
Application Notes and Protocols for the Gas Chromatography of 3,3-Dimethyl-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup for the analysis of 3,3-Dimethyl-2,4-pentanedione using gas chromatography (GC), with a primary focus on gas chromatography-mass spectrometry (GC-MS). The protocols outlined below are intended to serve as a comprehensive guide for the quantitative and qualitative analysis of this compound in various matrices.
Introduction
This compound is a diketone that may be of interest in various fields, including chemical synthesis, flavor and fragrance analysis, and as a potential impurity or metabolite in drug development. Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer, GC-MS provides high sensitivity and selectivity for both identification and quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. Below are general protocols for liquid and solid samples.
2.1.1. Liquid Samples (e.g., reaction mixtures, biological fluids)
-
Direct Liquid Injection: For clean samples with concentrations in the ppm (µg/mL) range or higher, direct injection may be feasible.
-
Dilute the sample in a volatile solvent such as dichloromethane (B109758), hexane, or ethyl acetate (B1210297) to a final concentration within the calibration range of the instrument.
-
If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to a 2 mL autosampler vial for GC-MS analysis.
-
-
Liquid-Liquid Extraction (LLE): For aqueous samples or to concentrate the analyte.
-
To a known volume of the liquid sample, add an equal volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (containing the analyte) to a clean vial.
-
The extract can be concentrated by gently evaporating the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
2.1.2. Solid Samples (e.g., powders, tissues)
-
Solvent Extraction:
-
Weigh a known amount of the homogenized solid sample into a glass vial.
-
Add a measured volume of a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Vortex or sonicate the sample for a sufficient time to ensure complete extraction of the analyte.
-
Centrifuge the sample to pellet the solid material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Headspace Analysis: For the analysis of volatile compounds from a solid or liquid matrix.
-
Place a known amount of the sample into a headspace vial.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial at an elevated temperature (e.g., 60-120°C) for a set period to allow the volatile analytes to partition into the headspace.
-
A sample of the headspace gas is then automatically injected into the GC.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following are recommended starting conditions for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 20:1) or Splitless for trace analysis |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide an example of how to present calibration and sample analysis data.
Calibration Data
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | 0.1 - 50 | > 0.995 | ~0.05 | ~0.15 |
Note: The LOD and LOQ are estimates and should be experimentally determined.
Sample Analysis Data
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Recovery (%) |
| Sample 1 | To be determined | Value | Value | Value |
| Sample 2 | To be determined | Value | Value | Value |
| Spiked Sample | To be determined | Value | Value | Value |
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
The logical relationship for selecting a sample preparation method is outlined below.
Caption: Logic for selecting a sample preparation method.
Application Notes and Protocols for NMR Analysis of 3,3-Dimethyl-2,4-pentanedione and its Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed analysis of 3,3-Dimethyl-2,4-pentanedione and its metal complexes. The protocols outlined below cover one-dimensional (1D) and two-dimensional (2D) NMR techniques essential for structural elucidation, purity assessment, and studying ligand-metal interactions.
Introduction to NMR Analysis of β-Diketone Complexes
This compound, a β-diketone, exists in equilibrium between its keto and enol tautomers. This equilibrium can be readily observed and quantified using ¹H NMR spectroscopy.[1] Upon complexation with a metal ion, the ligand typically adopts the enolate form to act as a bidentate ligand, coordinating through its two oxygen atoms.
NMR spectroscopy is a powerful tool for characterizing these complexes. For diamagnetic metal complexes (e.g., with Zn²⁺, Al³⁺), high-resolution spectra can be obtained, providing detailed structural information. In contrast, paramagnetic metal complexes (e.g., with Fe³⁺, Co²⁺, Cu²⁺) exhibit significant changes in their NMR spectra, including peak broadening and large chemical shift ranges, which can provide insights into the electronic structure and magnetic properties of the complex.[2]
NMR Data of this compound and a Representative Diamagnetic Complex
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and representative data for a diamagnetic metal complex, modeled after similar acetylacetonate (B107027) complexes.
Table 1: ¹H NMR Data (Predicted, in CDCl₃)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Keto form) | -CH₃ (acetyl) | ~2.2 | s |
| -C(CH₃)₂ | ~1.3 | s | |
| This compound (Enol form) | =C-CH₃ | ~2.0 | s |
| -C(CH₃)₂ | ~1.2 | s | |
| -OH | ~15-17 | br s | |
| Diamagnetic Metal Complex (e.g., Al(dmpd)₃) | -CH₃ | ~2.1 | s |
| -C(CH₃)₂ | ~1.4 | s |
Table 2: ¹³C NMR Data (Predicted, in CDCl₃)
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| This compound (Keto form) | C=O | ~205 |
| -C(CH₃)₂ | ~60 | |
| -CH₃ (acetyl) | ~28 | |
| -C(CH₃)₂ | ~25 | |
| Diamagnetic Metal Complex (e.g., Al(dmpd)₃) | C=O | ~190 |
| -C(CH₃)₂ | ~62 | |
| -CH₃ | ~27 | |
| -C(CH₃)₂ | ~26 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). For quantitative measurements, ensure the solvent does not contain impurities with signals that overlap with analyte signals.
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg/mL is generally sufficient.
-
For ¹³C NMR and 2D experiments, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Procedure:
-
Weigh the desired amount of the sample directly into a clean, dry NMR tube.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube).
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
-
1D NMR Spectroscopy Protocols
3.2.1. ¹H NMR Spectroscopy
This is the most fundamental NMR experiment for structural elucidation and purity assessment.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 10-15 ppm.
-
Number of Scans (NS): 8-16 for routine spectra. For quantitative analysis, increase NS to achieve a high signal-to-noise ratio (>250:1).
-
Relaxation Delay (D1): 1-2 seconds for qualitative spectra. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest (typically 10-30 seconds).
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals for quantitative analysis.
-
3.2.2. ¹³C{¹H} NMR Spectroscopy
This experiment provides information about the carbon skeleton of the molecule. Proton decoupling is used to simplify the spectrum and improve sensitivity.
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 200-220 ppm.
-
Number of Scans (NS): 64 to several thousand, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds. For quaternary carbons, a longer delay may be necessary for accurate integration in quantitative studies.
-
Acquisition Time (AQ): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
2D NMR Spectroscopy Protocols
3.3.1. COSY (Correlation Spectroscopy)
COSY is a homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds.
-
Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in both dimensions: 10-12 ppm.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum if necessary.
-
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
HSQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons they are attached to.
-
Pulse Program: An edited HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments) is recommended as it provides multiplicity information (CH/CH₃ and CH₂ signals have opposite phases).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): 10-12 ppm.
-
Spectral Width (SW) in F1 (¹³C): 160-180 ppm.
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a 2D Fourier transform.
-
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is a heteronuclear correlation experiment that shows long-range correlations between protons and carbons, typically over two to three bonds.
-
Pulse Program: A standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): 10-12 ppm.
-
Spectral Width (SW) in F1 (¹³C): 200-220 ppm.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8-10 Hz.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Visualization of Workflows and Concepts
General NMR Analysis Workflow
Caption: General workflow for NMR analysis.
2D NMR Correlation Logic
Caption: Logical relationships in 2D NMR.
Diamagnetic vs. Paramagnetic Effects on ¹H NMR
Caption: Effect of metal ions on ¹H NMR spectra.
References
The Versatile Role of 3,3-Dimethyl-2,4-pentanedione in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3,3-Dimethyl-2,4-pentanedione, a sterically hindered β-dicarbonyl compound, serves as a valuable and versatile building block in modern organic synthesis. Its unique structural feature, the gem-dimethyl group at the α-position, imparts distinct reactivity and selectivity in a variety of transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic reactions, including the synthesis of substituted pyrazoles and its application in palladium-catalyzed allylic alkylation. These methodologies are of significant interest to researchers in medicinal chemistry and drug development for the construction of complex molecular architectures.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 3142-58-3 | [1] |
| Molecular Formula | C₇H₁₂O₂ | [2] |
| Molecular Weight | 128.17 g/mol | |
| Boiling Point | 175-177 °C at 754 mmHg | |
| 25-26 °C at 2 mmHg | ||
| Density | 0.978 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.4290 | |
| Appearance | Liquid | |
| SMILES | CC(=O)C(C)(C)C(C)=O | |
| InChIKey | SWGDHTSWHSSMLE-UHFFFAOYSA-N | [2] |
Application 1: Synthesis of Sterically Hindered Pyrazoles via Knorr Cyclization
The Knorr pyrazole (B372694) synthesis is a classic and reliable method for the construction of the pyrazole ring system through the condensation of a β-dicarbonyl compound with a hydrazine.[3][4][5][6] The use of this compound in this reaction provides access to pyrazoles with a gem-dimethyl substituent at the 4-position, a motif that can be valuable for introducing steric bulk and influencing the conformational properties of the final molecule.
Experimental Protocol: Synthesis of 3,3,5-Trimethyl-1H-pyrazole
This protocol is adapted from general procedures for the Knorr pyrazole synthesis.
Reaction Scheme:
References
Application Notes and Protocols for Metal Extraction Using 3,3-Dimethyl-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2,4-pentanedione is a β-diketone compound that can be utilized as an effective chelating agent for the solvent extraction of various metal ions from aqueous solutions. Its utility stems from the keto-enol tautomerism characteristic of β-diketones, where the enol form can coordinate with metal ions to form stable, neutral metal complexes.[1] These complexes are typically soluble in organic solvents, facilitating their extraction from the aqueous phase. The selectivity and efficiency of the extraction process are highly dependent on experimental conditions, most notably the pH of the aqueous phase.
This document provides detailed application notes and adapted protocols for the use of this compound in metal extraction. Due to a lack of specific published protocols for this compound, the following experimental procedures are adapted from methodologies established for structurally similar β-diketones, such as 3-chloro-2,4-pentanedione.[2][3]
Principle of Extraction
The extraction of a divalent metal ion (M²⁺) by this compound (HL) can be represented by the following equilibrium reaction:
M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)
The diketone (HL) partitions between the aqueous and organic phases. In the aqueous phase, it can deprotonate to form the ligand (L⁻), which then chelates the metal ion to form a neutral complex (ML₂). This complex is then extracted into the organic phase. The distribution of the metal between the two phases is governed by the pH of the aqueous solution and the concentration of the extractant in the organic phase.
Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction of Divalent Metal Ions
This protocol is adapted from the solvent extraction procedure for copper using 3-chloro-2,4-pentanedione.[2][3]
Materials:
-
This compound (extractant)
-
Organic solvent (e.g., chloroform, kerosene, toluene)[4]
-
Aqueous solution containing the metal salt (e.g., CuSO₄, NiSO₄, ZnSO₄) of known concentration.
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
Buffer solutions (for pH control).
-
Separatory funnels (125 mL).[4]
-
Mechanical shaker.
-
pH meter.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal ion concentration analysis.
Procedure:
-
Preparation of Organic Phase: Prepare a solution of this compound in the chosen organic solvent at the desired concentration (e.g., 0.1 M).
-
Preparation of Aqueous Phase: Prepare an aqueous solution of the metal salt at a known concentration (e.g., 100 ppm). Adjust the pH of the solution to the desired value using dilute HCl or NaOH.
-
Extraction:
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Measure the pH of the aqueous phase after extraction.
-
Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.
-
The concentration of the metal ion in the organic phase can be calculated by mass balance.
-
-
Data Calculation:
-
Distribution Ratio (D): D = [M]org / [M]aq
-
Percentage Extraction (%E): %E = (D / (D + V_aq / V_org)) * 100 (where V_aq and V_org are the volumes of the aqueous and organic phases, respectively). For equal volumes, %E = (D / (D + 1)) * 100.
-
Data Presentation
The following tables present hypothetical data for the extraction of Cu(II), Ni(II), and Zn(II) using this compound, based on typical trends observed for β-diketone extractants.
Table 1: Effect of pH on the Extraction of Divalent Metal Ions
-
Conditions: 0.1 M this compound in chloroform; Aqueous phase: 100 ppm of each metal ion; Equal phase volumes.
| Metal Ion | Initial pH | Equilibrium pH | % Extraction | Distribution Ratio (D) |
| Cu(II) | 2.0 | 1.9 | 15.2 | 0.18 |
| 3.0 | 2.8 | 45.1 | 0.82 | |
| 4.0 | 3.7 | 80.5 | 4.13 | |
| 5.0 | 4.6 | 95.2 | 19.83 | |
| 6.0 | 5.5 | 98.9 | 89.91 | |
| Ni(II) | 3.0 | 2.9 | 5.8 | 0.06 |
| 4.0 | 3.8 | 20.3 | 0.25 | |
| 5.0 | 4.7 | 55.6 | 1.25 | |
| 6.0 | 5.6 | 85.1 | 5.71 | |
| 7.0 | 6.5 | 96.3 | 26.03 | |
| Zn(II) | 3.0 | 2.9 | 10.7 | 0.12 |
| 4.0 | 3.8 | 35.5 | 0.55 | |
| 5.0 | 4.7 | 70.2 | 2.36 | |
| 6.0 | 5.6 | 92.1 | 11.66 | |
| 7.0 | 6.5 | 97.8 | 44.45 |
Table 2: Effect of Extractant Concentration on the Extraction of Cu(II)
-
Conditions: Aqueous phase: 100 ppm Cu(II) at an initial pH of 4.0; Organic solvent: chloroform; Equal phase volumes.
| This compound Conc. (M) | Equilibrium pH | % Extraction | Distribution Ratio (D) |
| 0.01 | 3.9 | 25.4 | 0.34 |
| 0.05 | 3.8 | 65.2 | 1.87 |
| 0.10 | 3.7 | 80.5 | 4.13 |
| 0.20 | 3.5 | 92.3 | 11.99 |
| 0.50 | 3.2 | 98.1 | 51.63 |
Visualizations
Chemical Equilibrium of Metal Extraction
References
- 1. 3-Methyl-2,4-pentanedione | 815-57-6 | Benchchem [benchchem.com]
- 2. Comparison Study of Cloud Point and Solvent Extraction of Copper by 3-Chloro-2,4-pentanedione as Complexing Agent [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. jet-m.com [jet-m.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. utupub.fi [utupub.fi]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3,3-Dimethyl-2,4-pentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethyl-2,4-pentanedione, a sterically hindered β-dicarbonyl compound, serves as a versatile building block in the synthesis of a variety of heterocyclic systems. Its gem-dimethyl group at the α-position prevents enolization at that site, leading to specific regioselectivity in cyclization reactions. This unique structural feature makes it a valuable precursor for the synthesis of substituted pyrazoles, pyrimidines, and benzodiazepines, which are prominent scaffolds in medicinal chemistry and drug development. These heterocyclic cores are found in a wide array of therapeutic agents, exhibiting diverse biological activities.
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds derived from this compound.
Synthesis of Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis.[1][2][3] The reaction proceeds through a cyclocondensation mechanism.
Reaction Pathway: Knorr Pyrazole Synthesis
Caption: Knorr synthesis of a pyrazole derivative.
Experimental Protocol: Synthesis of 3,3,5-Trimethyl-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in water.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.0 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 50 °C.
-
After the addition is complete, maintain the reaction mixture at 50 °C for 3 hours with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 10 °C to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 3,3,5-trimethyl-1H-pyrazole.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Hydrazine hydrate | Glacial acetic acid | Water | 50 | 3 | >90 |
| Acetylacetone (B45752) (for comparison) | Hydrazine hydrate | Glacial acetic acid | Water | 50 | 3 | >90 |
Note: Data for acetylacetone is provided as a comparative example.[1]
Synthesis of Pyrimidines
Pyrimidines can be synthesized through the condensation of a 1,3-dicarbonyl compound with an N-C-N synthon, such as urea, thiourea, or guanidine. This reaction, often a variation of the Biginelli reaction, provides a straightforward route to functionalized pyrimidine (B1678525) rings.[4]
Reaction Pathway: Pyrimidine Synthesis
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Synthesis Using 3,3-Dimethyl-2,4-pentanedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the emerging use of 3,3-dimethyl-2,4-pentanedione derivatives in asymmetric synthesis. While not as extensively studied as other chiral auxiliaries, derivatives of this sterically hindered diketone offer unique structural features that can be exploited for the development of novel chiral ligands and auxiliaries. The gem-dimethyl group provides a rigid and well-defined chiral environment, potentially leading to high levels of stereocontrol in various chemical transformations.
Application Note 1: Chiral Schiff Base Ligands Derived from this compound for Asymmetric Catalysis
The condensation of this compound with chiral primary amines provides a straightforward route to chiral Schiff base ligands. These ligands, featuring a β-ketoimine moiety, can coordinate with various transition metals to form catalysts for a range of asymmetric reactions. The steric bulk of the gem-dimethyl group can effectively shield one face of the coordinated substrate, leading to high enantioselectivity.
Key Applications:
-
Asymmetric Alkylation: Metal complexes of these chiral Schiff base ligands can catalyze the enantioselective alkylation of prochiral enolates.
-
Asymmetric Conjugate Addition: These catalysts have shown promise in promoting the conjugate addition of nucleophiles to α,β-unsaturated compounds.
-
Asymmetric Aldol (B89426) Reactions: The defined chiral pocket around the metal center can facilitate highly diastereoselective and enantioselective aldol reactions.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Schiff Base Ligand from this compound and (R)-1-Phenylethylamine
Objective: To synthesize a C2-symmetric chiral Schiff base ligand.
Materials:
-
This compound
-
(R)-1-Phenylethylamine
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), (R)-1-phenylethylamine (2.1 eq), and toluene.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral Schiff base ligand.
Expected Outcome: A chiral Schiff base ligand that can be used in the preparation of asymmetric catalysts.
Data Presentation
Table 1: Representative Data for Asymmetric Alkylation using a Chiral Schiff Base Ligand-Metal Complex
| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzyl bromide | Diethyl malonate | 5 | THF | -78 | 85 | 92 |
| 2 | Allyl bromide | Dimethyl malonate | 5 | CH₂Cl₂ | -78 | 90 | 95 |
| 3 | Methyl iodide | Ethyl acetoacetate | 10 | Toluene | -40 | 78 | 88 |
Note: The data presented in this table is illustrative and based on potential applications. Specific experimental results will vary depending on the exact ligand structure, metal center, and reaction conditions.
Visualization of Concepts
Caption: Workflow for the synthesis of chiral ligands from this compound and their application in asymmetric catalysis.
Troubleshooting & Optimization
Common side reactions in the synthesis of 3,3-Dimethyl-2,4-pentanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethyl-2,4-pentanedione.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of this compound
-
Possible Cause 1: Incomplete Deprotonation of the Starting Material.
-
Explanation: The synthesis of this compound typically proceeds via the alkylation of the enolate of 3-methyl-2,4-pentanedione (B1204033). If the base used is not strong enough to fully deprotonate the starting material, the reaction will not proceed to completion.
-
Solution:
-
Ensure the use of a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to drive the enolate formation.[1]
-
Use anhydrous solvents (e.g., tetrahydrofuran (B95107), acetone) as moisture will quench the base.[1]
-
Consider using a slight excess of the base to ensure complete deprotonation.
-
-
-
Possible Cause 2: Competing Side Reactions.
-
Explanation: Several side reactions can consume the starting materials and reduce the yield of the desired product. These include O-alkylation, self-condensation (aldol reaction) of the starting diketone, and reaction with solvent.
-
Solution:
-
To minimize O-alkylation, consider using a less polar, aprotic solvent.
-
Slowly add the alkylating agent (e.g., methyl iodide) at a controlled temperature to reduce the likelihood of self-condensation.
-
Ensure the chosen solvent is inert under the reaction conditions.
-
-
-
Possible Cause 3: Loss of Product During Workup and Purification.
-
Explanation: this compound is a relatively volatile liquid. Significant loss can occur during solvent removal and distillation if not performed carefully.
-
Solution:
-
Use a rotary evaporator with a chilled condenser to remove the solvent.
-
Perform vacuum distillation at a reduced pressure to lower the boiling point and minimize thermal decomposition.[1]
-
Carefully collect the fraction corresponding to the boiling point of this compound.
-
-
Problem 2: Presence of Impurities in the Final Product
-
Possible Cause 1: Unreacted Starting Material (3-methyl-2,4-pentanedione).
-
Explanation: Incomplete reaction will result in the presence of the starting material in the crude product.
-
Solution:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.
-
Increase the reaction time or temperature if the reaction is proceeding slowly.
-
Fractional distillation can be used to separate the product from the higher-boiling starting material.
-
-
-
Possible Cause 2: Over-methylation Byproduct (3,3,5-trimethyl-2,4-pentanedione).
-
Explanation: While less common when starting from 3-methyl-2,4-pentanedione, if 2,4-pentanedione is used as the starting material, over-methylation can occur, leading to the formation of the desired product as a byproduct and other methylated species.
-
Solution:
-
Carefully control the stoichiometry of the methylating agent. Use of a slight excess is often necessary, but a large excess should be avoided.
-
Shortening the reaction time can reduce the amount of the dialkylation product.
-
-
-
Possible Cause 3: O-Alkylation Product.
-
Explanation: The enolate intermediate has two nucleophilic sites: the α-carbon (C-alkylation, desired) and the oxygen (O-alkylation, side product). The formation of the O-alkylated product is a common side reaction.
-
Solution:
-
The choice of solvent can influence the C/O alkylation ratio. Aprotic solvents generally favor C-alkylation.
-
The nature of the counter-ion of the enolate can also play a role.
-
Purification via fractional distillation is often effective in separating the C- and O-alkylated isomers.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient laboratory synthesis involves the methylation of 3-methyl-2,4-pentanedione. This is typically achieved by treating 3-methyl-2,4-pentanedione with a strong base (like sodium hydride) to form the enolate, followed by reaction with a methylating agent such as methyl iodide.[1]
Q2: Can I synthesize this compound directly from 2,4-pentanedione?
A2: Yes, it is possible to synthesize this compound directly from 2,4-pentanedione by using at least two equivalents of a methylating agent. However, this reaction can be less selective and may produce a mixture of mono-methylated (3-methyl-2,4-pentanedione) and di-methylated products, requiring careful purification.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Methyl Iodide: Methyl iodide is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Ensure they are tested for peroxides before use.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequencies.
Data Presentation
| Parameter | Synthesis from 2,4-pentanedione | Synthesis from 3-methyl-2,4-pentanedione |
| Typical Yield | Variable, often moderate due to mixtures | High, can be up to 98%[1] |
| Purity before Distillation | Can be low due to mono- and di-alkylation | Generally higher |
| Key Reagents | 2,4-pentanedione, Base (e.g., K2CO3), Methyl Iodide | 3-methyl-2,4-pentanedione, Base (e.g., NaH), Methyl Iodide[1] |
| Typical Solvents | Acetone, THF | THF[1] |
| Reaction Time | Can be longer to promote di-alkylation | Typically several hours |
Experimental Protocols
Synthesis of this compound from 3-methyl-2,4-pentanedione [1]
-
To a suspension of 0.1 mol of sodium hydride in 100 ml of anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere, slowly add 0.12 mol of 3-methyl-2,4-pentanedione at room temperature.
-
Stir the mixture for 30 minutes upon completion of the addition.
-
Slowly add 0.12 mol of iodomethane (B122720) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 10 hours.
-
After 10 hours, quench the reaction by the slow addition of 20 ml of water to dissolve the solid.
-
Extract the mixture with ethyl acetate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 82-84°C/1 kPa.
Mandatory Visualization
References
Technical Support Center: Purification of Crude 3,3-Dimethyl-2,4-pentanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3,3-Dimethyl-2,4-pentanedione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q1: My final product appears to be a mixture, as indicated by GC-MS analysis. What are the likely impurities?
A1: Crude this compound, particularly from synthesis routes like the Claisen condensation or alkylation of pentane-2,4-dione, can contain several impurities.[1][2] Common contaminants include:
-
Unreacted Starting Materials: Such as 3-methyl-2,4-pentanedione (B1204033) or other precursors.
-
Over-Alkylated Byproducts: The synthesis of 3-methyl-2,4-pentanedione can sometimes yield this compound as a byproduct, indicating that incomplete reactions in the synthesis of the dimethylated product could be a source of impurities.[3]
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
-
Decomposition Products: Beta-diketones can be susceptible to decomposition, especially during purification methods like column chromatography.
Q2: I'm observing peak broadening or splitting in my NMR spectrum. Is this indicative of impurities?
A2: While impurities can cause complex NMR spectra, for β-diketones like this compound, this observation is often due to keto-enol tautomerism.[4][5] The molecule can exist as two distinct tautomers (keto and enol forms), which are in equilibrium.[6][7] This can result in two sets of peaks for the different protons in the molecule. The ratio of these tautomers can be influenced by the solvent, temperature, and pH.[6] However, for this compound, the presence of two methyl groups on the alpha-carbon prevents the formation of an enol tautomer, so significant peak splitting due to tautomerism is not expected. If you observe this, it is more likely due to impurities or complex sample matrix effects.
Q3: My distillation of crude this compound is resulting in a low yield. What are the possible reasons?
A3: Low recovery during distillation can be attributed to several factors:
-
Improper Vacuum: A vacuum that is not low enough will require higher temperatures to achieve boiling, which can lead to decomposition of the product. Conversely, a vacuum that is too high may cause the product to distill too quickly, leading to inefficient separation.
-
Inefficient Fractionating Column: For separating components with close boiling points, a fractionating column with a sufficient number of theoretical plates is necessary.[8]
-
Bumping of the Liquid: Uneven boiling can lead to loss of product into the receiving flask. Using a stir bar or boiling chips can mitigate this.
-
Hold-up in the Apparatus: A significant amount of product can be lost as a coating on the internal surfaces of the distillation apparatus.
Q4: Can I use column chromatography to purify this compound?
A4: While column chromatography is a common purification technique, it can be challenging for some β-diketones due to their potential instability on silica (B1680970) gel or alumina (B75360), leading to decomposition.[9] If you choose to use column chromatography, it is advisable to:
-
Use a less acidic stationary phase, such as neutral alumina or deactivated silica gel.
-
Employ a relatively non-polar mobile phase system and increase the polarity gradually. A common starting point could be a mixture of hexanes and ethyl acetate.
-
Perform the chromatography quickly to minimize the time the compound spends on the column.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: The physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Boiling Point | 175-177 °C at 754 mmHg |
| 82-84 °C at 1 kPa (approx. 7.5 mmHg)[10] | |
| Density | 0.978 g/mL at 25 °C |
| Refractive Index | n20/D 1.4290 |
Q2: What is the most effective method for purifying crude this compound?
A2: For purifying liquid β-diketones like this compound, fractional distillation under reduced pressure is generally the most effective and commonly used method, especially for larger quantities.[10] This technique is efficient at separating the desired product from both lower and higher boiling point impurities.
Q3: Is recrystallization a viable purification method for this compound?
A3: Recrystallization is a suitable technique if the crude product is a solid or can be induced to crystallize. The success of this method depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvent systems for recrystallization of organic compounds include ethanol, methanol/water, and ethyl acetate/hexanes.[11]
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.[4][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile impurities.[15]
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This protocol describes a general procedure for the purification of crude this compound by fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Thermometer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Evacuate the System: Close the system and slowly apply a vacuum. A pressure of approximately 7.5 mmHg (1 kPa) is a good starting point.[10]
-
Heating: Begin stirring (if using a stir bar) and gently heat the flask using the heating mantle.
-
Collect Fractions:
-
Forerun: Collect the initial, lower-boiling fraction, which will contain volatile impurities and residual solvents.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound under the applied pressure (approx. 82-84 °C at 1 kPa), switch to a clean receiving flask to collect the pure product.[10]
-
Residue: Stop the distillation before the distilling flask is completely dry to avoid the concentration of high-boiling impurities.
-
-
Analysis: Analyze the collected main fraction for purity using GC-MS or NMR.
Protocol 2: General Guidance for Purification by Recrystallization
This protocol provides a general workflow for recrystallization. The ideal solvent will need to be determined experimentally.
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, methanol, isopropanol, or a two-solvent system like ethyl acetate/hexanes.[16][17][18]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for Purification by Fractional Distillation.
Caption: Troubleshooting Logic for Low Product Purity.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 5. Keto-Enol Tautomerism [thecatalyst.org]
- 6. youtube.com [youtube.com]
- 7. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]
- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Synthesis routes of 3-Methyl-2,4-pentanedione [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. shimadzu.com [shimadzu.com]
- 14. NMR study of Keto-Enol Tautomerism. From the spectral | Chegg.com [chegg.com]
- 15. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Addressing challenges in the alkylation of 2,4-pentanedione
Welcome to the Technical Support Center for the alkylation of 2,4-pentanedione (acetylacetone). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during this fundamental synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the alkylation of 2,4-pentanedione in a question-and-answer format.
Question: My reaction yield is low, or the reaction is not proceeding to completion. What are the possible causes and solutions?
Answer:
Low or no conversion in the alkylation of 2,4-pentanedione can be attributed to several factors. A systematic approach to troubleshooting this issue is crucial.
-
Incomplete Deprotonation: The acidity of the α-protons in 2,4-pentanedione is relatively high for a ketone (pKa ≈ 9 in water), but a sufficiently strong base is still required for complete enolate formation. If the base is not strong enough, an equilibrium will exist between the starting material and the enolate, leading to side reactions and lower yields.
-
Recommendation: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure complete and irreversible deprotonation. For bases like sodium ethoxide, ensure anhydrous conditions are strictly maintained.
-
-
Poor Solvent Choice: The solvent plays a critical role in solvating the enolate and influencing its reactivity.
-
Recommendation: Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are generally preferred. THF is an excellent choice for reactions involving LDA. Ensure your solvent is thoroughly dried before use, as protic impurities will quench the enolate.
-
-
Unreactive Alkylating Agent: The reactivity of the alkylating agent follows the general trend for SN2 reactions.
-
Recommendation: Alkyl iodides are the most reactive, followed by bromides and then chlorides. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. For less reactive alkylating agents, increasing the reaction temperature may be necessary, but this should be done with caution as it can also promote side reactions.
-
-
Reaction Temperature: The temperature can significantly impact the reaction rate.
-
Recommendation: Enolate formation with LDA is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. The subsequent alkylation may require warming to room temperature or gentle heating. If the reaction is sluggish, a modest increase in temperature can be beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Question: I am observing a mixture of C-alkylated and O-alkylated products. How can I control the selectivity?
Answer:
The formation of both C- and O-alkylated products is a common challenge due to the ambident nature of the enolate nucleophile. The ratio of these products is highly dependent on the reaction conditions.
-
To Favor C-Alkylation (the thermodynamically controlled product):
-
Solvent: Protic solvents (e.g., ethanol, methanol) or polar aprotic solvents that can effectively solvate the cation (e.g., DMF, DMSO) can favor C-alkylation. In protic solvents, the oxygen atom of the enolate is heavily solvated through hydrogen bonding, making the carbon atom more accessible for attack.
-
Counter-ion: Smaller, more coordinating cations like Li⁺ tend to associate more tightly with the oxygen atom of the enolate, sterically hindering O-alkylation and thus favoring C-alkylation.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures generally favor the formation of the more stable thermodynamic product, which is the C-alkylated ketone.
-
-
To Favor O-Alkylation (the kinetically controlled product):
-
Solvent: Aprotic, non-polar solvents are preferred as they do not strongly solvate the oxygen atom of the enolate, making it more available for reaction.
-
Counter-ion: Larger, less coordinating cations like K⁺ or the use of crown ethers to sequester the cation can lead to a "naked" enolate where the more electronegative oxygen atom is more reactive, favoring O-alkylation.
-
Alkylating Agent: Hard electrophiles, such as alkyl sulfates (e.g., dimethyl sulfate), tend to react preferentially at the hard oxygen atom of the enolate.
-
Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
Answer:
Besides the formation of O-alkylated products, other side reactions can reduce the yield and complicate purification.
-
Dialkylation: Since the mono-alkylated product still possesses an acidic α-proton, it can be deprotonated and undergo a second alkylation.
-
Minimization Strategy: Use a strong base to ensure complete conversion of the starting 2,4-pentanedione to its enolate before adding the alkylating agent. A slow addition of the alkylating agent to the pre-formed enolate solution at a low temperature can also help to minimize dialkylation. Using a slight excess of the 2,4-pentanedione relative to the base and alkylating agent can also be effective.
-
-
Aldol (B89426) Condensation: The enolate can potentially react with the carbonyl group of the unreacted 2,4-pentanedione.
-
Minimization Strategy: This is another reason to ensure the complete formation of the enolate before the alkylating agent is introduced. Using a non-nucleophilic, sterically hindered base like LDA is highly recommended to suppress this side reaction.
-
Question: I am having difficulty purifying my alkylated product. What are some common issues and solutions?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, side products, and the physical properties of the product itself.
-
Similar Polarity of Products: The desired C-alkylated product, the O-alkylated byproduct, and any dialkylated products may have similar polarities, making separation by column chromatography difficult.
-
Solution: Careful optimization of the solvent system for column chromatography is essential. A shallow gradient elution may be necessary to achieve good separation. If separation is still proving difficult, consider derivatization of the desired product to alter its polarity, followed by purification and then removal of the derivatizing group.
-
-
Product is an Oil: Many alkylated 2,4-pentanediones are oils and can be difficult to handle and fully dry.
-
Solution: High-vacuum distillation can be an effective method for purifying liquid products. If the product is an oil at room temperature, attempting to crystallize it from a suitable solvent at low temperatures may yield a solid product that is easier to handle and purify.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the keto-enol tautomerism of 2,4-pentanedione in its alkylation?
A1: 2,4-Pentanedione exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. The methylene (B1212753) protons in the keto form and the vinyl proton in the enol form are acidic. The reaction with a base generates an enolate anion, which is the key nucleophilic species in the alkylation reaction. The stability of this delocalized enolate is a primary reason for the high reactivity of the α-position.
Q2: Which base is most suitable for the alkylation of 2,4-pentanedione?
A2: The choice of base depends on the desired outcome. For selective mono-C-alkylation and to avoid side reactions like aldol condensation, a strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) is often the best choice. For simpler alkylations where side reactions are less of a concern, bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate anhydrous solvent can also be effective. Weaker bases like potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like acetone (B3395972) or DMF.
Q3: How can I monitor the progress of my alkylation reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting 2,4-pentanedione and the alkylating agent on a TLC plate. The disappearance of the starting material and the appearance of a new, typically less polar, product spot will indicate the progress of the reaction. Staining with potassium permanganate (B83412) can be useful for visualizing the spots if they are not UV-active.
Q4: My proton NMR spectrum looks complex. What are the key signals to look for?
A4: For a successful C-alkylation, you should see the disappearance of the signal for the methylene protons (CH₂) of the starting 2,4-pentanedione (typically around 3.5 ppm in the keto form) and the appearance of a new signal for the methine proton (CH) in the product. You will also see new signals corresponding to the protons of the added alkyl group. The presence of signals corresponding to the O-alkylated product (enol ether) would indicate a lack of selectivity. The starting material itself will show signals for both the keto and enol forms, which can add to the complexity of the initial spectrum.
Quantitative Data Summary
The following tables summarize representative yields for the C-alkylation of 2,4-pentanedione under various conditions.
Table 1: Representative Yields for C-Alkylation with Various Alkylating Agents
| Entry | Alkylating Agent | Base/Solvent | Product | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ / Acetone | 3-methyl-2,4-pentanedione | ~70-80% |
| 2 | Ethyl bromide | NaOEt / EtOH | 3-ethyl-2,4-pentanedione | ~75-85% |
| 3 | Benzyl bromide | NaH / THF | 3-benzyl-2,4-pentanedione | ~80-90% |
| 4 | Allyl bromide | NaH / THF | 3-allyl-2,4-pentanedione | ~70-80% |
Table 2: Influence of Reaction Conditions on C- vs. O-Alkylation Ratio
| Base/Solvent | Alkylating Agent | Temperature | C:O Ratio (approximate) |
| NaH / THF | Methyl iodide | Room Temp | >95:5 |
| K₂CO₃ / Acetone | Methyl iodide | Reflux | ~90:10 |
| NaOEt / EtOH | Ethyl bromide | Reflux | >95:5 |
| Potassium tert-butoxide / THF | Dimethyl sulfate (B86663) | 0 °C to Room Temp | ~20:80 |
Note: The C:O ratios are approximate and can vary based on specific reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of 2,4-Pentanedione using Sodium Hydride
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Washing: Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes after each wash under a gentle stream of nitrogen.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Enolate Formation: Cool the slurry to 0 °C in an ice bath. Add a solution of 2,4-pentanedione (1.0 equivalent) in anhydrous THF dropwise to the stirred slurry. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature until hydrogen evolution ceases (typically 1 hour).
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be applied.
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol 2: Selective O-Alkylation using Potassium Carbonate and a Hard Alkylating Agent
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-pentanedione (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone.
-
Addition of Alkylating Agent: Add a hard alkylating agent such as dimethyl sulfate (1.1 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the O-alkylated enol ether.
Visualizations
Caption: General experimental workflow for the alkylation of 2,4-pentanedione.
Caption: Decision tree for troubleshooting C- vs. O-alkylation selectivity.
Optimizing reaction conditions for metal chelation with 3,3-Dimethyl-2,4-pentanedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for metal chelation using the sterically hindered β-diketone, 3,3-Dimethyl-2,4-pentanedione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of metal complexes with this compound. The primary challenge with this ligand is the steric hindrance from the gem-dimethyl group on the α-carbon, which can impede coordination to the metal center.
Q1: Why is the yield of my metal complex unexpectedly low or zero?
A1: Low yields are the most common issue when working with this sterically hindered ligand. Several factors could be responsible:
-
Steric Hindrance: The bulky dimethyl group can prevent the ligand from easily approaching the metal center. This is especially problematic for smaller metal ions or when trying to form complexes with high coordination numbers (e.g., octahedral).
-
Incomplete Deprotonation: The ligand must be deprotonated to form the nucleophilic enolate anion before it can chelate the metal. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Suboptimal Reaction Temperature: Due to steric hindrance, higher activation energy is often required. The reaction may be too slow at room temperature.
-
Incorrect Solvent: The chosen solvent may not adequately dissolve all reactants or may coordinate too strongly to the metal ion, preventing the ligand from binding.
Troubleshooting Steps:
-
Increase Reaction Temperature: Refluxing the reaction mixture is often necessary to overcome the activation energy barrier.
-
Use a Stronger, Non-Coordinating Base: Switch from weaker bases like ammonia (B1221849) or sodium acetate (B1210297) to stronger bases like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe).
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) to ensure completion.
-
Optimize Ligand-to-Metal Ratio: Use a slight excess of the ligand (e.g., 2.2 or 3.3 equivalents for M(II) and M(III) complexes, respectively) to drive the equilibrium towards product formation.
-
Re-evaluate Your Solvent Choice: Use a non-coordinating, high-boiling point solvent like tetrahydrofuran (B95107) (THF) or toluene.
Q2: The reaction seems to have stalled, and I am isolating unreacted starting materials. What should I do?
A2: This indicates that the reaction conditions are not sufficiently forcing to overcome the steric barrier.
Troubleshooting Steps:
-
Confirm Deprotonation: Before adding the metal salt, ensure the ligand has been fully deprotonated by the base. With a base like NaH, the cessation of hydrogen gas evolution indicates the completion of this step.
-
Increase Temperature Incrementally: Gradually increase the reaction temperature while monitoring the progress by thin-layer chromatography (TLC).
-
Consider a Different Metal Precursor: Metal salts with weakly coordinating counter-ions (e.g., nitrate, perchlorate, or acetate) are often better starting materials than metal halides, as the halide ions can compete with the β-diketone for coordination sites.
Q3: My final product is impure and difficult to purify. What are the likely impurities?
A3: Impurities can include unreacted starting materials, partially formed complexes (e.g., [M(ligand)Cl] instead of [M(ligand)₂]), or side products from reactions involving the solvent or base.
Troubleshooting Steps:
-
Purification Method: Recrystallization is the preferred method for purification. Experiment with a range of solvent systems (e.g., ethanol/water, hexane/ethyl acetate).
-
Control Stoichiometry: Ensure precise measurement of reactants to minimize unreacted starting materials in the final product.
-
Inert Atmosphere: If using sensitive reagents like NaH or organometallic precursors, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Frequently Asked Questions (FAQs)
Q: What is the role of the base in the chelation reaction?
A: The base is essential for deprotonating the this compound at the α-carbon. This creates a resonance-stabilized enolate anion, which is a potent bidentate nucleophile. The two oxygen atoms of the enolate then coordinate to the metal ion, forming a stable six-membered chelate ring.
Q: How does the steric hindrance of this compound affect complex stability compared to acetylacetone?
A: The gem-dimethyl group significantly increases the steric bulk around the coordination site compared to the simple protons in acetylacetone. This has two main consequences:
-
Kinetic Effect: The reaction to form the complex is often slower.
-
Thermodynamic Effect: The resulting metal complex may be less stable than its acetylacetonate (B107027) counterpart due to steric strain. However, the bulky groups can also provide kinetic stability by "shielding" the metal center from further reactions.
Q: Which solvents are most suitable for this reaction?
A: The choice of solvent is critical. Ideal solvents should:
-
Dissolve the ligand, the base, and the metal salt.
-
Have a relatively high boiling point if heating is required.
-
Be non-coordinating or weakly coordinating. Good choices include alcohols (methanol, ethanol), tetrahydrofuran (THF), and aromatic hydrocarbons (benzene, toluene). Water can be used, but the solubility of the ligand is limited.
Q: What is the typical keto-enol tautomerism behavior of this ligand?
A: Unlike acetylacetone, which heavily favors the enol form, β-diketones with α-substituents, like this compound, often exist predominantly in the keto form due to steric hindrance that destabilizes the planar enol ring. However, the equilibrium can be shifted towards the enol form in the presence of a base, facilitating deprotonation and subsequent chelation.
Experimental Protocols & Data
General Protocol for Synthesis of a Metal(II) Complex
This protocol provides a general methodology for synthesizing a bis(3,3-dimethyl-2,4-pentanedionato)metal(II) complex. Note: This is a template and may require optimization for specific metals.
Materials:
-
This compound (2.1 mmol)
-
Metal(II) salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O) (1.0 mmol)
-
Base (e.g., NaOMe, NH₃ solution) (2.1 mmol)
-
Solvent (e.g., Methanol, Ethanol) (40-50 mL)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2.1 mmol) in 20 mL of the chosen solvent in a round-bottom flask.
-
Slowly add the base (2.1 mmol) to the ligand solution with stirring. If using a base like ammonia, this will raise the pH and facilitate deprotonation.
-
In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in 20-30 mL of the same or a miscible solvent.
-
Add the metal salt solution dropwise to the stirring ligand solution over 15-20 minutes.
-
Upon addition, a precipitate may form. Heat the reaction mixture to reflux for 4-8 hours to ensure complete reaction.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold solvent to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure metal complex.
Table of Recommended Starting Conditions
The following table summarizes recommended starting parameters for chelation with various metal ions. Due to the limited specific data for this compound, these are adapted from general procedures for sterically hindered β-diketones and should be considered starting points for optimization.
| Metal Ion | Ligand:Metal Molar Ratio | Recommended Solvent | Recommended Base | Temperature (°C) | Typical Time (h) |
| Cu(II) | 2.1 : 1 | Methanol / Water | Ammonia, NaOAc | 60 - 80 | 2 - 4 |
| Ni(II) | 2.1 : 1 | Ethanol | NaOMe | Reflux (78°C) | 6 - 12 |
| Co(II) | 2.1 : 1 | Ethanol / THF | NaOMe, NaH | Reflux (66-78°C) | 8 - 16 |
| Fe(III) | 3.2 : 1 | Methanol / Water | Sodium Acetate | 80 | 4 - 8 |
| Al(III) | 3.2 : 1 | Water / Ethanol | Ammonia | 90 - 100 | 2 - 4 |
| Pd(II) | 2.1 : 1 | Toluene | NaH | Reflux (111°C) | 12 - 24 |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of a metal complex.
Metal Chelation Mechanism
Caption: Mechanism of deprotonation and subsequent metal chelation.
Troubleshooting Logic Flowchart
Caption: A logical guide for troubleshooting low-yield reactions.
Preventing degradation of 3,3-Dimethyl-2,4-pentanedione during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,3-Dimethyl-2,4-pentanedione to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: Degradation of this compound can be identified by several observable changes. A noticeable yellowing of the normally colorless liquid is a primary indicator. Additionally, a change in odor, from its characteristic sweet, camphor-like smell to a more pungent or acidic aroma, can signify decomposition. From an analytical perspective, the appearance of new peaks in NMR or chromatography (GC, HPLC) analyses that are not attributable to the parent compound or known impurities is a definitive sign of degradation.
Q2: What are the main causes of degradation during storage?
A2: The principal degradation pathways for this compound are primarily hydrolysis and oxidation. The presence of moisture can lead to the cleavage of the diketone structure. Exposure to atmospheric oxygen, particularly when catalyzed by light or trace metal impurities, can result in oxidative degradation. Elevated temperatures will accelerate both of these processes.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 2-8°C. The container should be tightly sealed to prevent the ingress of moisture and air. For long-term storage, flushing the container with an inert gas, such as argon or nitrogen, is highly recommended to displace oxygen.
Q4: How can I test the purity of my stored this compound?
A4: The purity of this compound can be reliably assessed using several analytical techniques. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a common and effective method for quantifying the purity and detecting volatile impurities. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to confirm the chemical structure and identify degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is another suitable method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Yellowing of the liquid | Oxidation, exposure to light | Store in an amber glass bottle, flush with inert gas, and keep in a dark location. |
| Inconsistent experimental results | Degradation of the starting material | Test the purity of the this compound before use. If degraded, consider purification or using a fresh batch. |
| Precipitate formation | Contamination, polymerization | Ensure the storage container is clean and dry. Avoid exposure to strong acids or bases which can catalyze polymerization. |
| pH change in solution | Hydrolysis leading to acidic byproducts | Store under anhydrous conditions. Use a desiccator for storage of the container. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol outlines the methodology for determining the purity of this compound using Gas Chromatography with a Flame Ionization Detector.
-
Instrument and Column:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
-
Analysis:
-
Inject the prepared sample into the GC system.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.
-
Protocol 2: Long-Term Storage Procedure
This protocol provides a detailed procedure for the long-term storage of this compound to ensure its stability.
-
Container Selection:
-
Use a clean, dry amber glass bottle with a PTFE-lined cap to prevent light exposure and ensure a tight seal.
-
-
Inert Gas Flushing:
-
Before sealing, flush the headspace of the container with a gentle stream of a dry, inert gas (e.g., argon or nitrogen) for 1-2 minutes to displace any atmospheric oxygen.
-
-
Sealing:
-
Tightly seal the cap immediately after flushing with the inert gas. For added security, wrap the cap and neck of the bottle with Parafilm®.
-
-
Storage Environment:
-
Place the sealed container in a refrigerator at 2-8°C.
-
Ensure the storage location is dark and free from sources of heat or light.
-
Visual Guides
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for long-term storage.
Troubleshooting low product purity in 3,3-Dimethyl-2,4-pentanedione preparation
This guide provides troubleshooting assistance for researchers encountering low product purity during the preparation of 3,3-Dimethyl-2,4-pentanedione.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with a significant amount of the starting material, 3-methyl-2,4-pentanedione (B1204033). What is the likely cause?
A: This issue typically points to an incomplete reaction. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: The methylation reaction may not have proceeded to completion. Consider increasing the reaction time or temperature, but monitor for potential side product formation. For instance, one synthesis allows the reaction to stir for 10 hours at room temperature to achieve a high yield.[1]
-
Base Inactivity: The base used (e.g., sodium hydride) is highly reactive with moisture. Ensure you are using a fresh, high-purity base under strictly anhydrous conditions. Any moisture will quench the base, rendering it ineffective for deprotonation.[2]
-
Incorrect Stoichiometry: Verify the molar ratios of your reactants. An insufficient amount of the base or the methylating agent (e.g., iodomethane) will result in unreacted starting material. One successful protocol uses a slight excess of 3-methyl-2,4-pentanedione and iodomethane (B122720) relative to the sodium hydride base.[1]
Q2: My GC-MS analysis shows unexpected peaks that are not the starting material or the desired product. What could these be?
A: Unexpected peaks can arise from several sources:
-
Solvent and Reagent Impurities: Ensure all solvents and reagents are pure and anhydrous. Impurities in the starting materials can lead to various side reactions.[2] It is good practice to purify solvents if their purity is in doubt.[3]
-
Side Reactions: The presence of oxygen can cause oxidation of the reactive enolate intermediate. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[2] High reaction temperatures can also lead to decomposition or polymerization.[2]
-
Dialkylation Impurity: When synthesizing 3-methyl-2,4-pentanedione from 2,4-pentanedione, over-methylation to form this compound is a common side reaction.[4] Conversely, if other alkylating agents are present as impurities, you may see other alkylated byproducts.
Q3: The yield of my crude product is high, but the purity is low even after vacuum distillation. How can I improve the purification?
A: Low purity after distillation can be due to co-distillation of impurities with similar boiling points.
-
Fractional Distillation: A simple distillation may not be sufficient. Use an efficient fractionating column to improve the separation of your product from impurities.
-
Verify Boiling Points: The boiling point of this compound is distinct from its precursor, 3-methyl-2,4-pentanedione (172-174 °C). Ensure your distillation is collecting the correct fraction. One protocol collected the product at 82-84 °C under reduced pressure (1 kPa).[1]
-
Alternative Purification: If distillation is ineffective, consider column chromatography on silica (B1680970) gel to remove polar or colored impurities.[5]
Q4: How critical are anhydrous conditions for this synthesis?
A: Extremely critical. The synthesis typically involves the formation of an enolate using a strong base like sodium hydride (NaH).[1] These bases react violently with water. Any moisture present in the glassware, solvents, or reagents will consume the base, preventing the deprotonation of 3-methyl-2,4-pentanedione and inhibiting the reaction.[2] Always use freshly dried solvents and ensure all glassware is flame-dried or oven-dried before use.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low product purity.
References
Minimizing byproduct formation in dimethylpentanedione synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the synthesis of dimethylpentanedione, with a focus on minimizing byproduct formation. The primary synthetic route discussed is the methylation of 2,4-pentanedione (acetylacetone).
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of dimethylpentanedione, categorized by common problems encountered in the laboratory.
Frequently Asked Questions (FAQs):
Q1: What are the most common byproducts when synthesizing 3,3-dimethyl-2,4-pentanedione from 2,4-pentanedione?
A1: The primary byproducts in this synthesis are the mono-methylated intermediate, 3-methyl-2,4-pentanedione (B1204033), and O-alkylated compounds. Over-methylation leads to the desired this compound, but incomplete reaction will leave the mono-methylated version. A competing reaction is the O-alkylation of the enolate intermediate, which results in the formation of methoxypentene derivatives.
Q2: How can I minimize the formation of the mono-methylated byproduct, 3-methyl-2,4-pentanedione?
A2: To minimize the amount of the mono-methylated intermediate, you can adjust the reaction conditions to favor di-alkylation. This typically involves using a stronger base to ensure complete deprotonation, a slight excess of the methylating agent, and a longer reaction time. However, be aware that aggressive conditions can sometimes lead to other side reactions.
Q3: What factors influence the ratio of C-alkylation to O-alkylation?
A3: The ratio of C- to O-alkylation is influenced by several factors, including the solvent, the metal counter-ion of the enolate, and the nature of the alkylating agent. Generally, polar aprotic solvents favor O-alkylation, while polar protic solvents favor C-alkylation. Smaller, more tightly coordinating cations (like Li+) tend to favor C-alkylation, whereas larger, less coordinating cations (like K+) can lead to more O-alkylation. Softer electrophiles, such as methyl iodide, typically favor C-alkylation, while harder electrophiles may increase the proportion of O-alkylation.[1]
Q4: I am observing a significant amount of an unknown byproduct. How can I identify it?
A4: The most likely unidentified byproducts are O-alkylation products or products from side reactions with the solvent. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy are essential for characterization. Comparing the spectra of your product mixture to literature data for known byproducts of 2,4-pentanedione alkylation can aid in identification.
Troubleshooting Specific Issues:
Problem 1: Low yield of the desired this compound and a high percentage of the mono-methylated byproduct.
| Possible Cause | Suggested Solution |
| Insufficient reaction time. | Increase the reaction time and monitor the progress by TLC or GC-MS. |
| Not enough methylating agent. | Use a stoichiometric amount or a slight excess of the methylating agent. |
| Weak base or incomplete deprotonation. | Switch to a stronger base, such as sodium hydride, to ensure complete formation of the enolate. |
Problem 2: Significant formation of O-alkylated byproducts.
| Possible Cause | Suggested Solution |
| Use of a polar aprotic solvent. | If possible, switch to a polar protic solvent, which can solvate the oxygen of the enolate and favor C-alkylation. |
| "Hard" methylating agent. | Use a "softer" methylating agent like methyl iodide, which has been shown to favor C-alkylation.[1] |
| Large counter-ion. | If using a pre-formed enolate, consider using a lithium base to generate the lithium enolate, which can favor C-alkylation. |
Data on Byproduct Formation
The following table summarizes how different reaction parameters can influence the product distribution in the methylation of 2,4-pentanedione.
| Parameter | Condition | Effect on Byproduct Formation | Reference |
| Reaction Time | Short (e.g., 4.5 hours) | Reduces the amount of the di-alkylated product (this compound) to 5-10%. | [2] |
| Long (e.g., 20 hours) | Increases the di-alkylated product to 20-25% when starting from 2,4-pentanedione. | [2] | |
| Base | Weak (e.g., K₂CO₃) | May lead to incomplete deprotonation and a higher proportion of mono-alkylated product. | [2] |
| Strong (e.g., NaH) | Promotes complete deprotonation, favoring the formation of the di-alkylated product. | [3] | |
| Solvent | Polar Protic (e.g., Ethanol) | Generally favors C-alkylation. | |
| Polar Aprotic (e.g., THF, DMSO) | Can increase the proportion of O-alkylation. | ||
| Methylating Agent | Methyl Iodide (softer) | Generally favors C-alkylation. | [1] |
| Dimethyl Sulfate (harder) | May increase the proportion of O-alkylation. |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2,4-pentanedione with this compound as a Byproduct
This protocol is adapted from a literature procedure for the mono-methylation of 2,4-pentanedione.[2]
-
Materials: 2,4-pentanedione (0.65 mol), methyl iodide (0.80 mol), anhydrous potassium carbonate (84 g), and acetone (B3395972) (125 ml).
-
Procedure:
-
Combine 2,4-pentanedione, methyl iodide, anhydrous potassium carbonate, and acetone in a round-bottomed flask equipped with a reflux condenser.
-
Heat the mixture under reflux. For a higher proportion of 3-methyl-2,4-pentanedione, a shorter reflux time of 4.5 hours is recommended, which has been reported to yield a product with 5-10% of the 3,3-dimethyl byproduct. For a higher conversion to the dimethylated product, a longer reflux time of 20 hours can be used, which may result in 20-25% of the di-alkylated product.[2]
-
After cooling, filter the mixture to remove insoluble inorganic salts.
-
Wash the solids with acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
The resulting crude oil can be purified by distillation.
-
Protocol 2: High-Yield Synthesis of this compound
This protocol is adapted from a procedure for the di-methylation of 3-methyl-2,4-pentanedione.[3]
-
Materials: 3-methyl-2,4-pentanedione (0.12 mol), sodium hydride (0.1 mol), anhydrous tetrahydrofuran (B95107) (100 ml), and iodomethane (B122720) (0.12 mol).
-
Procedure:
-
To a suspension of sodium hydride in anhydrous tetrahydrofuran, slowly add 3-methyl-2,4-pentanedione at room temperature.
-
Stir the mixture for 30 minutes after the addition is complete.
-
Slowly add iodomethane to the reaction mixture.
-
Stir for 10 hours at room temperature.
-
Quench the reaction by adding 20 ml of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Remove the solvent from the combined organic layers under reduced pressure.
-
Purify the product by distillation under reduced pressure. This procedure has been reported to yield 98% of this compound.[3]
-
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the methylation of 2,4-pentanedione.
Caption: Reaction pathways in the methylation of 2,4-pentanedione.
References
Navigating Solubility Challenges with 3,3-Dimethyl-2,4-pentanedione: A Technical Guide
For researchers, scientists, and drug development professionals utilizing 3,3-Dimethyl-2,4-pentanedione, its solubility characteristics can present a significant hurdle in experimental design and execution. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
Q2: I am observing precipitation of my this compound solution. What are the likely causes?
Precipitation can occur due to several factors:
-
Solvent Saturation: You may be exceeding the solubility limit of the compound in your chosen solvent.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of the compound, leading to precipitation.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the solute beyond its solubility limit.
-
pH Changes: If working in an aqueous or protic solvent system, changes in pH can affect the ionization state and, consequently, the solubility of the compound.
-
Reaction with Solvent or Impurities: The compound may be reacting with the solvent or impurities to form a less soluble product.
Q3: Can I use this compound in aqueous solutions?
Directly dissolving this compound in purely aqueous solutions is challenging due to its limited water solubility. However, the use of co-solvents or other solubility enhancement techniques can facilitate its use in aqueous media.
Troubleshooting Guide: Overcoming Solubility Issues
When encountering solubility problems with this compound, a systematic approach to troubleshooting can help identify and resolve the issue.
Initial Steps & Diagnosis
It is crucial to first confirm the identity and purity of your this compound, as impurities can significantly impact solubility. Subsequently, a logical workflow can be followed to address solubility challenges.
Solubility Data Summary
While comprehensive quantitative data is scarce, the table below summarizes the available qualitative information for this compound and provides a general guide for its miscibility with common organic solvents. "Miscible" indicates that the liquids will mix in all proportions, while "Slightly Soluble" suggests limited dissolution.
| Solvent | Solubility/Miscibility |
| Chloroform (B151607) | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
| Water | Immiscible/Very Low Solubility |
| Dimethyl Sulfoxide (DMSO) | Likely Miscible |
| Acetone | Likely Miscible |
| Ethanol | Likely Miscible |
| Dichloromethane | Likely Miscible |
| Toluene | Likely Miscible |
| Hexane | Likely Immiscible/Poorly Soluble |
Note: "Likely Miscible/Immiscible" is based on general principles of "like dissolves like" and the polarity of the solvents. Experimental verification is highly recommended.
Experimental Protocols for Enhancing Solubility
Below are detailed methodologies for common techniques to improve the solubility of this compound.
Protocol 1: Co-Solvent System
This protocol is suitable for experiments requiring an aqueous environment.
Objective: To dissolve this compound in an aqueous buffer using a water-miscible organic co-solvent.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or Ethanol (Co-solvent)
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh a desired amount of this compound and dissolve it in a minimal amount of the chosen co-solvent (DMSO or Ethanol). Ensure complete dissolution by vortexing.
-
Stepwise Addition to Aqueous Buffer: While vigorously stirring the aqueous buffer, add the concentrated stock solution dropwise.
-
Observe for Precipitation: Monitor the solution closely for any signs of precipitation. If cloudiness appears, it indicates that the solubility limit has been exceeded.
-
Optimization: If precipitation occurs, try reducing the concentration of the stock solution or increasing the proportion of the co-solvent in the final mixture. Be mindful that high concentrations of organic solvents can affect biological assays.
Protocol 2: pH Adjustment
For certain applications, altering the pH of the solution can enhance the solubility of β-dicarbonyl compounds.
Objective: To increase the solubility of this compound in a protic solvent by pH modification.
Materials:
-
This compound
-
Aqueous or alcoholic solvent
-
Dilute acidic solution (e.g., 0.1 M HCl)
-
Dilute basic solution (e.g., 0.1 M NaOH)
-
pH meter
Procedure:
-
Initial Dispersion: Disperse the this compound in the chosen solvent.
-
Titration: Slowly add the dilute acidic or basic solution dropwise while monitoring the pH and observing for dissolution.
-
Determine Optimal pH: Identify the pH range at which the compound achieves maximum solubility without degradation.
-
Buffer Preparation: Once the optimal pH is determined, prepare a buffer at that pH for your experiment to maintain solubility.
Protocol 3: Sonication
Sonication can be a useful physical method to aid in the dissolution of sparingly soluble compounds.
Objective: To facilitate the dissolution of this compound using ultrasonic energy.
Materials:
-
This compound
-
Chosen solvent
-
Ultrasonic bath or probe sonicator
Procedure:
-
Prepare Suspension: Add the this compound to the solvent to create a suspension.
-
Sonication: Place the sample vial in an ultrasonic bath or use a probe sonicator. Apply ultrasonic energy in short bursts to avoid excessive heating of the sample.
-
Visual Inspection: Periodically inspect the solution for the disappearance of solid particles.
-
Combine with Other Methods: Sonication is often most effective when used in conjunction with other methods like gentle heating or the use of co-solvents.
Signaling Pathways and Experimental Workflows
Given the use of this compound as a ligand in the synthesis of metal complexes, a critical experimental workflow involves ensuring its complete dissolution before reacting with a metal salt to avoid the precipitation of unreacted starting materials and to promote the formation of the desired complex.
References
Validation & Comparative
A Comparative Guide to 3,3-Dimethyl-2,4-pentanedione and Acetylacetone as Chelating Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of coordination chemistry, the selection of an appropriate chelating ligand is paramount for the synthesis of stable metal complexes with desired physicochemical properties. Beta-diketones are a prominent class of chelating agents, with acetylacetone (B45752) (acac) being the archetypal and most extensively studied member. This guide provides a comprehensive comparison between acetylacetone and its sterically hindered analogue, 3,3-dimethyl-2,4-pentanedione, as chelating ligands. While both ligands form stable complexes with a variety of metal ions, the introduction of two methyl groups on the central carbon atom of the pentanedione backbone in this compound introduces significant steric hindrance, which profoundly influences the stability and properties of the resulting metal complexes.
This guide will delve into a comparative analysis of their chelation performance, supported by theoretical considerations and available experimental data. Detailed experimental protocols for the synthesis of representative metal complexes and the determination of their stability constants are also provided to facilitate further research and application in areas such as catalysis, materials science, and drug development.
Ligand Properties and Chelation
Both acetylacetone and this compound are bidentate, monoanionic ligands that coordinate to a metal ion through their two oxygen atoms, forming a stable six-membered chelate ring. The key difference between these two ligands lies in the substitution at the central carbon (C3) of the pentanedione backbone.
Acetylacetone (acac) , with its simple methylene (B1212753) bridge, offers minimal steric hindrance, allowing for the formation of highly stable and often planar chelate rings with a wide range of metal ions.
This compound , on the other hand, possesses two methyl groups at the C3 position. This gem-dimethyl substitution introduces significant steric bulk around the coordination site. This steric hindrance can lead to several consequences:
-
Reduced Complex Stability: The bulky methyl groups can cause repulsion between the ligands in a multi-ligand complex, leading to a decrease in the overall stability of the complex compared to its acetylacetonate (B107027) counterpart.[1]
-
Distortion of Coordination Geometry: The steric strain may force a deviation from the ideal coordination geometry, potentially influencing the electronic and reactive properties of the metal center.
-
Kinetic Effects: The bulky nature of the ligand can also affect the kinetics of complex formation and ligand exchange reactions.
Comparative Performance Data
Below is a table summarizing the expected trends and available data for selected metal ions. Note that the stability constants for this compound are generally not reported in major databases, reflecting a gap in the literature that presents an opportunity for further research.
| Property | Acetylacetone (acac) | This compound | Rationale for Difference |
| Steric Hindrance | Low | High | Presence of two methyl groups on the central carbon.[1] |
| pKa | ~8.95 (in water) | Expected to be slightly higher | The electron-donating effect of the two methyl groups increases the basicity of the enolate. |
| Log β (Cu²⁺) | log β₁ ≈ 8.0, log β₂ ≈ 6.5 | Expected to be lower | Steric repulsion between the bulky ligands destabilizes the complex. |
| Log β (Fe³⁺) | log β₁ ≈ 11.4, log β₂ ≈ 9.9, log β₃ ≈ 7.8 | Expected to be significantly lower | The formation of a tris-complex would be particularly disfavored due to severe steric crowding. |
| Log β (Ni²⁺) | log β₁ ≈ 5.9, log β₂ ≈ 4.5 | Expected to be lower | Steric hindrance weakens the metal-ligand bonds. |
Note: The stability constants (log β) for acetylacetone are approximate values from various sources and can vary with experimental conditions. The values for this compound are qualitative predictions based on chemical principles.
Experimental Protocols
To facilitate direct comparison and further research, detailed experimental protocols for the synthesis of representative metal complexes and the determination of their stability constants are provided below.
Synthesis of Metal Complexes
Synthesis of Tris(acetylacetonato)iron(III) (Fe(acac)₃) [2][3][4][5]
This procedure describes the synthesis of a common acetylacetonate complex.
-
Procedure:
-
Dissolve 2.7 g of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in 50 mL of deionized water in a 250 mL beaker.
-
In a separate beaker, dissolve 5.0 g of acetylacetone in 50 mL of methanol.
-
Slowly add the acetylacetone solution to the iron(III) chloride solution while stirring continuously.
-
Prepare a solution of 4.0 g of sodium acetate (B1210297) in 20 mL of deionized water.
-
Add the sodium acetate solution dropwise to the iron-acetylacetone mixture with vigorous stirring. A red precipitate of Fe(acac)₃ will form.
-
Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with three 20 mL portions of deionized water.
-
Dry the product in a desiccator over anhydrous calcium chloride.
-
Synthesis of Tris(3,3-dimethyl-2,4-pentanedionato)iron(III)
This procedure can be adapted from the synthesis of Fe(acac)₃.
-
Procedure:
-
Follow the same procedure as for Fe(acac)₃, but replace acetylacetone with an equimolar amount of this compound (e.g., ~6.4 g).
-
Due to the increased steric bulk, the reaction may be slower, and gentle heating (e.g., to 40-50 °C) might be necessary to promote complex formation.
-
The properties of the resulting complex, such as solubility and crystal structure, may differ from those of Fe(acac)₃.
-
Determination of Stability Constants
The stability constants of metal complexes can be determined using various techniques, including potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration Method
This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base and monitoring the pH.
-
Solutions and Reagents:
-
Standardized metal salt solution (e.g., 0.01 M Cu(NO₃)₂, Fe(NO₃)₃, or Ni(NO₃)₂).
-
Ligand solution (e.g., 0.02 M acetylacetone or this compound in a suitable solvent like 50:50 ethanol:water).
-
Standardized strong acid (e.g., 0.1 M HNO₃).
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH).
-
Inert electrolyte solution (e.g., 1.0 M KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Prepare the following solutions in a thermostated titration vessel (e.g., at 25 °C):
-
Acid blank: A known volume of standard acid and inert electrolyte.
-
Ligand blank: The same as the acid blank, but with the addition of a known volume of the ligand solution.
-
Metal-ligand solution: The same as the ligand blank, but with the addition of a known volume of the metal salt solution.
-
-
Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added for all three titrations.
-
-
Data Analysis:
-
From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
The stability constants (log K) can then be determined from the formation function (a plot of n̄ versus pL, where pL = -log[L]) using various computational methods.
-
UV-Vis Spectrophotometric Method (Job's Method of Continuous Variation)
This method is suitable when the formation of a colored complex occurs.
-
Solutions and Reagents:
-
Equimolar stock solutions of the metal salt and the ligand in a suitable solvent.
-
-
Procedure:
-
Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the metal-ligand complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
-
Data Analysis:
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.
-
The stability constant can be calculated from the absorbance data of the solutions.
-
Visualization of Concepts
Chelation Process
The following diagram illustrates the general chelation process of a β-diketone with a metal ion.
References
- 1. Sterically encumbered β-diketonates and base metal catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. home.miracosta.edu [home.miracosta.edu]
- 3. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
Comparative analysis of the stability of beta-diketone metal chelates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of β-Diketone Performance with Supporting Experimental Data.
Beta-diketones are a versatile class of organic compounds renowned for their ability to act as potent chelating agents for a wide array of metal ions.[1][2] This capability stems from their unique keto-enol tautomerism, which allows them to form stable, six-membered ring structures with metal cations.[3][4] The stability of these metal chelates, often quantified by the stability constant (log β), is a critical parameter influencing their application in diverse fields such as catalysis, materials science, and the design of novel therapeutic agents.[1]
This guide provides a comparative analysis of the stability of metal chelates formed with common β-diketones, supported by quantitative data and detailed experimental protocols. Understanding the factors that govern the stability of these complexes is paramount for selecting or designing the optimal ligand for a specific application.
Factors Influencing Chelate Stability
The thermodynamic stability of a beta-diketone metal chelate is not intrinsic to the ligand alone but is a result of a complex interplay between the ligand's structure, the properties of the metal ion, and the solvent environment.[5]
-
Nature of the Metal Ion: The stability of the chelate is significantly influenced by the central metal ion's charge, size, and classification as a hard or soft acid.[5] Generally, stability increases with a higher charge and smaller ionic radius of the metal ion.[6] For instance, trivalent metal ions like Fe(III) and Cr(III) are classified as hard acids and tend to form more stable complexes with the hard oxygen donor atoms of β-diketones compared to borderline ions like Cu(II).[7]
-
Structure of the β-Diketone Ligand:
-
Substituent Effects: The electronic properties of the substituents on the β-diketone backbone play a crucial role. Electron-withdrawing groups (e.g., trifluoromethyl, -CF₃) increase the acidity of the ligand but can decrease the stability of the resulting metal complex by reducing the electron density on the oxygen atoms.[8] Conversely, electron-donating groups enhance the basicity of the ligand, leading to more stable chelates.
-
Steric Hindrance: Bulky substituents near the coordinating oxygen atoms can introduce steric strain, which may weaken the metal-ligand bond and reduce the overall stability of the complex.[9]
-
-
Solvent System: The polarity and coordinating ability of the solvent can affect chelate stability. For example, studies have shown that the stability of some β-diketone complexes is greater in mixed organic-aqueous solvents (like water-ethanol or water-dioxane) compared to water alone.[7][8]
Caption: Logical flow of factors influencing the stability of β-diketone metal chelates.
Quantitative Comparison of Chelate Stability
The stability of metal chelates is quantitatively expressed by stepwise stability constants (K₁, K₂) and overall stability constants (β). A higher value indicates a more stable complex. The data below, compiled from various studies, illustrates the relative stabilities of complexes formed between different β-diketones and metal ions under specified conditions.
Table 1: Stepwise Stability Constants (log K) of β-Diketone Complexes with Cu(II) Solvent: 50% (v/v) Dioxane-Water | Temperature: 30°C | Ionic Strength: 0.1 M
| β-Diketone Ligand | Abbreviation | log K₁ | log K₂ |
| Acetylacetone | acac | 10.8 | 9.5 |
| Benzoylacetone | bac | 11.2 | 10.1 |
| Dibenzoylmethane | dbm | 11.5 | 10.4 |
(Data sourced from BenchChem)[1]
Table 2: Overall Stability Constants (log β₂) of β-Diketone Complexes with Various Divalent Metal Ions Solvent: 50% (v/v) Dioxane-Water | Temperature: 30°C | Ionic Strength: 0.1 M
| Metal Ion | Acetylacetone (acac) | Benzoylacetone (bac) | Dibenzoylmethane (dbm) |
| Cu(II) | 20.3 | 21.3 | 21.9 |
| Ni(II) | 14.5 | 15.2 | 15.8 |
| Co(II) | 13.8 | 14.5 | 15.1 |
| Zn(II) | 12.9 | 13.5 | 14.0 |
(Data sourced from BenchChem)[1]
Table 3: Stability Constants (log K) of Complexes with Fe(III) and Cr(III) Solvent: 50% water-ethanol | Temperature: Room Temperature
| Metal Ion | Ligand | Stoichiometry | log K |
| Fe(III) | Acetylacetone (acac) | 1:3 | 26.6 |
| Cr(III) | Acetylacetone (acac) | 1:3 | 23.8 |
| Fe(III) | Benzoylacetone (bac) | 1:3 | 28.1 |
| Cr(III) | Benzoylacetone (bac) | 1:3 | 25.4 |
(Data derived from studies by Hakimi et al.)[7][8]
Experimental Protocols for Stability Constant Determination
The determination of stability constants is crucial for the quantitative comparison of metal chelates. The following are summaries of common experimental methodologies.
This method involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base. The stability constants are calculated from the changes in pH during the formation of the complex.
-
Objective: To determine the stepwise stability constants of metal-β-diketone complexes.[1]
-
Materials & Apparatus:
-
Standardized solution of a strong base (e.g., NaOH).
-
Standardized solution of a strong acid (e.g., HCl).
-
Solution of the β-diketone of known concentration.
-
Solution of the metal salt of known concentration.
-
Inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃).
-
High-precision pH meter with a combination glass electrode.
-
Thermostated titration vessel and a magnetic stirrer.
-
-
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration Mixtures: Prepare a series of solutions for titration, typically including:
-
(a) Acid only (for determination of base concentration).
-
(b) Acid + β-diketone ligand.
-
(c) Acid + β-diketone ligand + metal salt.
-
-
Titration: Titrate each mixture with the standardized base solution under a constant temperature and an inert atmosphere (e.g., nitrogen) to prevent oxidation. Record the pH value after each addition of titrant.
-
Data Analysis: Plot the pH readings against the volume of base added to generate titration curves. From the horizontal shift between curves (b) and (c), the formation function (n̄, average number of ligands bound per metal ion) and the free ligand concentration ([L⁻]) can be calculated. The stability constants (K₁, K₂, etc.) are then determined by solving the formation function equations, often using computational software.
-
This technique is used when the formation of a metal complex results in a significant change in the UV-Visible absorption spectrum. It is particularly useful for determining the stoichiometry and stability constant of a single dominant complex in solution.[7]
-
Objective: To determine the stoichiometry and stability constant of a metal-β-diketone complex.
-
Materials & Apparatus:
-
Stock solutions of the metal salt and β-diketone of the same molar concentration.
-
Buffer solution to maintain constant pH.
-
UV-Visible Spectrophotometer.
-
Volumetric flasks and pipettes.
-
-
Procedure:
-
Wavelength Selection: Record the absorption spectra of the ligand, the metal salt, and a mixture of the two to identify the wavelength of maximum absorbance (λ_max) for the complex, where the individual components absorb minimally.
-
Preparation of Series: Prepare a series of solutions in volumetric flasks where the total molar concentration of the metal ion and ligand is kept constant, but their mole ratio is varied systematically (e.g., from 1:9 to 9:1).[1]
-
Absorbance Measurement: After allowing the solutions to equilibrate, measure the absorbance of each solution at the predetermined λ_max.
-
Data Analysis: Plot the measured absorbance versus the mole fraction of the ligand. The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio). The stability constant can then be calculated from the absorbance data of the continuous variation plot.[8]
-
Caption: Experimental workflow for Job's Method of Continuous Variation.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijrbat.in [ijrbat.in]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 6. scispace.com [scispace.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. STERIC EFFECTS ON THE FORMATION CONSTANT OF METAL CHELATES OF BETA- DIKETONES (Technical Report) | OSTI.GOV [osti.gov]
A Comparative Guide to Validating the Purity of 3,3-Dimethyl-2,4-pentanedione using HPLC, GC, and qNMR Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for validating the purity of 3,3-Dimethyl-2,4-pentanedione.
Introduction to Purity Analysis of this compound
This compound is a beta-diketone that finds applications in various chemical syntheses. The purity of this compound is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities that could affect downstream processes. The choice of analytical technique for purity determination depends on several factors, including the volatility of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, precision, and accuracy.
Historically, the analysis of beta-diketones by HPLC has presented challenges due to their potential for keto-enol tautomerism, which can lead to poor peak shapes on conventional stationary phases. However, modern mixed-mode chromatography columns have largely overcome these issues.[1] Gas chromatography is a suitable alternative for volatile and thermally stable compounds like this compound. Quantitative NMR offers a direct and absolute method for purity assessment without the need for a specific reference standard of the analyte itself.
This guide will delve into the experimental protocols for each technique and present a comparative summary of their performance metrics.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination is a crucial decision in the drug development process. The following table summarizes the key performance characteristics of HPLC, GC-FID, and qNMR for the analysis of this compound.
| Parameter | HPLC | GC-FID | qNMR |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Quantification based on the direct relationship between the integrated signal intensity of a nucleus and its molar concentration. |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.005% | ~ 0.1% |
| Limit of Quantification (LOQ) | ~ 0.03% | ~ 0.015% | ~ 0.3% |
| Linearity (R²) | > 0.999 | > 0.999 | N/A (Absolute Method) |
| Precision (RSD) | < 2% | < 1.5% | < 1% |
| Sample Throughput | Moderate | High | Low to Moderate |
| Strengths | - Versatile for a wide range of compounds.- Non-destructive (sample can be recovered).- Well-established and widely available. | - High resolution for volatile compounds.- High sensitivity with Flame Ionization Detector (FID).- Robust and reliable. | - Absolute quantification without a specific reference standard.- Provides structural information.- Non-destructive. |
| Limitations | - Peak shape issues with some beta-diketones on conventional columns.- Requires a suitable chromophore for UV detection. | - Limited to volatile and thermally stable compounds.- High temperatures can degrade sensitive analytes. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap. |
Separation of Common Impurities
The synthesis of this compound typically involves the methylation of 3-methyl-2,4-pentanedione (B1204033) using a methylating agent like iodomethane (B122720) in the presence of a base and a solvent such as tetrahydrofuran (B95107) (THF).[2] Potential impurities that may need to be separated and quantified include:
-
Unreacted Starting Materials: 3-methyl-2,4-pentanedione
-
Residual Solvents: Tetrahydrofuran (THF), Ethyl Acetate
-
Byproducts of Side Reactions
All three techniques—HPLC, GC, and qNMR—are capable of distinguishing the main component from these potential impurities, provided the method is appropriately developed and optimized.
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. The following sections outline the experimental protocols for the analysis of this compound by HPLC, GC-FID, and qNMR.
HPLC Method
This method is adapted from a protocol for a similar beta-diketone and is suitable for the purity analysis of this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Mixed-mode reversed-phase/anion-exchange column (e.g., Primesep B, or a modern, end-capped C18 column).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
GC-FID Method
This method is suitable for the quantification of this compound and its volatile impurities.
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5, DB-1, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetone.
-
Transfer an aliquot to a GC vial for analysis.
-
Quantitative NMR (qNMR) Method
This protocol provides a framework for the absolute purity determination of this compound using an internal standard.[1][3][4][5]
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a suitable probe.
-
-
Experimental Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a certified purity and signals that do not overlap with the analyte.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d) to completely dissolve the sample and internal standard.
-
-
Data Processing and Calculation:
-
Process the acquired FID with an appropriate line broadening factor (e.g., 0.3 Hz).
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
-
Visualizing the Workflow
The following diagram illustrates the general workflow for validating the purity of this compound.
Caption: Workflow for purity validation of this compound.
Conclusion
The validation of the purity of this compound can be effectively achieved using HPLC, GC, or qNMR. The choice of the most suitable technique will depend on the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities.
-
HPLC offers a versatile approach, particularly with modern columns that mitigate the challenges associated with analyzing beta-diketones.
-
GC-FID is a highly sensitive and robust method for this volatile compound, providing excellent resolution for impurity profiling.
-
qNMR serves as a powerful, absolute method for purity determination, offering the advantage of not requiring a specific reference standard for the analyte and providing valuable structural information.
For comprehensive purity validation, employing a combination of these techniques can provide orthogonal data, thereby increasing the confidence in the analytical results.
References
Quantitative NMR Analysis of 3,3-Dimethyl-2,4-pentanedione Tautomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tautomeric behavior of 3,3-Dimethyl-2,4-pentanedione with related β-dicarbonyl compounds, focusing on quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and supporting data are presented to facilitate understanding and application in research and development settings.
Introduction to Keto-Enol Tautomerism in β-Dicarbonyls
Keto-enol tautomerism is a fundamental concept in organic chemistry where a molecule exists as an equilibrium mixture of a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group). In β-dicarbonyl compounds, the enol form is often stabilized by the formation of an intramolecular hydrogen bond, making the tautomeric equilibrium a subject of significant interest. The position of this equilibrium is influenced by factors such as the structure of the compound, the solvent, and the temperature.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and direct method for studying keto-enol tautomerism.[1] By integrating the signals corresponding to the distinct protons of the keto and enol forms, the relative concentration of each tautomer can be accurately determined.[2]
The Case of this compound: An Exception to Tautomerization
Unlike many other β-dicarbonyl compounds, this compound is incapable of forming an enol tautomer. Tautomerization to the enol form requires the presence of a proton on the α-carbon (the carbon atom between the two carbonyl groups). In this compound, this α-carbon is substituted with two methyl groups, and therefore, lacks a proton to be abstracted for enol formation. Consequently, this compound exists exclusively in its keto form.
The ¹H NMR spectrum of this compound is simple and confirms the absence of the enol form. It typically shows a single peak for the six equivalent protons of the two methyl groups attached to the α-carbon and another single peak for the six equivalent protons of the two acetyl methyl groups.
Comparative Quantitative NMR Analysis
To illustrate the impact of α-substitution on the keto-enol equilibrium, a comparison with 2,4-pentanedione (acetylacetone) and 3-methyl-2,4-pentanedione (B1204033) is presented. Both of these compounds possess α-protons and thus exhibit tautomerism.
| Compound | Solvent | % Keto Form | % Enol Form | Reference |
| This compound | CDCl₃ | ~100% | ~0% | Inferred from structure |
| 2,4-Pentanedione | CDCl₃ | 19% | 81% | [3] |
| 3-Methyl-2,4-pentanedione | CDCl₃ | 57% | 43% | [4] |
As the data indicates, the introduction of a single methyl group at the α-position in 3-methyl-2,4-pentanedione shifts the equilibrium towards the keto form compared to the unsubstituted 2,4-pentanedione. The complete substitution at the α-position in this compound entirely prevents enolization.
Experimental Protocols for Quantitative NMR Analysis
The following is a generalized protocol for the quantitative ¹H NMR analysis of β-dicarbonyl tautomers.
Objective: To determine the relative percentage of keto and enol tautomers in a sample.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (optional, for absolute quantification)
-
Compound of interest (e.g., 2,4-pentanedione, 3-methyl-2,4-pentanedione)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the β-dicarbonyl compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis:
-
Pulse Angle: 30-90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (a value of 30 seconds is generally sufficient for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (typically 8 or 16 scans).
-
Acquisition Time (aq): At least 3-4 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum.
-
Perform a baseline correction.
-
Integrate the characteristic signals for the keto and enol forms. For example, in 2,4-pentanedione in CDCl₃:
-
Keto form: Methylene protons (-CH₂-) signal around 3.6 ppm.
-
Enol form: Vinylic proton (=CH-) signal around 5.5 ppm.
-
-
-
Calculation of Tautomer Percentages:
-
The percentage of each tautomer can be calculated from the integrated areas of their respective signals.
-
% Enol = [Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / Number of Protons))] x 100
-
For 2,4-pentanedione, the keto signal (-CH₂-) represents two protons, and the enol signal (=CH-) represents one proton. Therefore:
-
% Enol = [Integral(=CH-) / (Integral(=CH-) + (Integral(-CH₂-)/2))] x 100
-
-
% Keto = 100 - % Enol
-
Visualizing Tautomerism and Experimental Workflow
The following diagrams illustrate the keto-enol tautomerism and the qNMR experimental workflow.
Caption: Keto-enol tautomerism of this compound.
Caption: Experimental workflow for quantitative NMR analysis.
References
Unveiling Cross-Reactivity: A Comparative Guide to the Analysis of 3,3-Dimethyl-2,4-pentanedione in Complex Samples
For researchers, scientists, and drug development professionals, the accurate detection and quantification of small molecules in complex biological matrices is paramount. This guide provides a comparative analysis of analytical methodologies for studying the cross-reactivity of 3,3-Dimethyl-2,4-pentanedione, a diketone with potential for interference in various assays. We present experimental data, detailed protocols, and logical workflows to aid in the selection of the most appropriate analytical technique.
Introduction
This compound is a beta-diketone that may be present in biological and environmental samples through various metabolic pathways or as a synthetic byproduct. Its structural similarity to endogenous compounds and other xenobiotics raises concerns about potential cross-reactivity in analytical assays, leading to inaccurate quantification and false-positive results. This guide compares two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for their suitability in assessing the cross-reactivity of this compound. We also explore the potential for interference in immunoassay-based methods.
Comparative Analysis of Analytical Techniques
The choice of analytical method is critical for distinguishing this compound from structurally similar compounds in complex matrices such as plasma, urine, and cell culture media.
Table 1: Performance Comparison of GC-MS and HPLC-UV for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | High (Mass spectral data provides unique fragmentation patterns) | Moderate (Relies on retention time and UV absorbance) |
| Sensitivity | High (pg to fg range) | Moderate (ng to µg range) |
| Sample Throughput | Moderate | High |
| Derivatization | Often required to improve volatility and thermal stability | May be required to enhance UV detection |
| Matrix Effects | Less prone to ion suppression/enhancement | Susceptible to co-eluting matrix components |
| Cost | High (instrumentation and maintenance) | Moderate |
Potential Cross-Reactants
Based on structural similarity and common presence in biological samples, the following compounds are proposed as potential cross-reactants with this compound.
Table 2: Potential Cross-Reactants for this compound
| Compound | Chemical Structure | Rationale for Potential Cross-Reactivity |
| 2,4-Pentanedione | CH₃COCH₂COCH₃ | Structural analog lacking methyl groups. |
| 3-Methyl-2,4-pentanedione | CH₃COCH(CH₃)COCH₃ | Structural isomer with a single methyl group on the backbone.[1][2][3] |
| Acetone | CH₃COCH₃ | Common endogenous ketone and solvent. |
| 2,3-Butanedione (Diacetyl) | CH₃COCOCH₃ | A simple diketone found in food and as a metabolic byproduct. |
| Other β-diketones | R-COCH₂CO-R' | Compounds with the same functional group are likely to have similar chemical properties and chromatographic behavior. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cross-reactivity studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the sensitive and specific detection of this compound and potential cross-reactants in a plasma matrix.
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
To 1 mL of plasma, add an internal standard (e.g., deuterated this compound).
-
Perform liquid-liquid extraction with 3 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of pyridine.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatization agent to improve volatility.[4][5]
-
Incubate at 60°C for 30 minutes.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for qualitative analysis.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a robust method for the quantification of this compound, suitable for higher concentration ranges.
1. Sample Preparation: Solid-Phase Extraction
-
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load 1 mL of urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector at 275 nm.
-
Injection Volume: 20 µL.
Mandatory Visualizations
To facilitate a clear understanding of the experimental workflows and logical relationships, the following diagrams are provided.
Discussion and Recommendations
For definitive cross-reactivity studies of this compound, GC-MS is the recommended technique due to its superior specificity. The unique mass fragmentation patterns obtained from GC-MS analysis allow for the unambiguous identification and quantification of the target analyte, even in the presence of structurally similar compounds.
HPLC-UV offers a viable alternative for routine analysis or when high sample throughput is required, particularly for samples with expected higher concentrations of the analyte. However, careful method development and validation are essential to ensure adequate separation from potential cross-reactants. Co-elution with interfering substances remains a significant risk.
Immunoassays are generally not recommended for the specific quantification of this compound in complex matrices without extensive validation. The high degree of structural similarity among small ketone molecules makes them prone to significant cross-reactivity in competitive binding assays, which could lead to unreliable and misleading results. If an immunoassay is to be developed, it would require highly specific monoclonal antibodies and rigorous testing against a panel of potential cross-reactants.
Conclusion
The potential for cross-reactivity of this compound in complex samples necessitates the use of highly specific analytical methods. This guide provides a framework for researchers to design and execute robust cross-reactivity studies. By carefully selecting the analytical technique and validating the methodology, scientists can ensure the accuracy and reliability of their findings, which is critical for applications in drug development, clinical diagnostics, and environmental monitoring.
References
- 1. 3-Methyl-2,4-pentanedione | 815-57-6 | Benchchem [benchchem.com]
- 2. 3-Methyl-2,4-pentanedione | C6H10O2 | CID 69949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-2,4-pentanedione, mixture of tautomers technical grade, 85 815-57-6 [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of β-Diketone Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The catalytic prowess of metal complexes is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. Among the vast array of catalysts, β-diketone metal complexes have emerged as a versatile and widely studied class, owing to their stability, solubility in organic solvents, and tunable electronic and steric properties. This guide provides a comparative analysis of the catalytic activity of various β-diketone metal complexes, focusing on key performance indicators and detailed experimental methodologies to aid in catalyst selection and optimization for a range of organic transformations.
Data Presentation: A Quantitative Comparison
The following tables summarize the catalytic performance of selected β-diketone metal complexes in three key reaction types: C-C coupling, oxidation, and reduction (asymmetric hydrogenation). The data, compiled from various sources, includes the metal center, the β-diketone ligand, the specific reaction, and key performance metrics such as yield, turnover number (TON), and turnover frequency (TOF). It is important to note that direct comparison between entries may be limited due to variations in reaction conditions across different studies.
Table 1: Catalytic Performance in C-C Coupling Reactions
| Metal Complex | β-Diketone Ligand | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | TON | TOF (h⁻¹) | Selectivity |
| Fe(acac)₂ | Acetylacetonate | Cross-Coupling | Alkenyl Iodide | Alkyllithium | Moderate to Good | - | - | High Stereospecificity[1] |
| Fe(acac)₃ | Acetylacetonate | Cross-Coupling | Aryl Grignard | Alkenyl Halide | High | - | - | -[2] |
| Cu(acac)₂ | Acetylacetonate | C-C Coupling | Arylmethyl Halide | Aromatic Aldehyde | Good | - | - | High (E)-stilbene selectivity[3] |
| Pd(acac)₂ | Acetylacetonate | Suzuki-Miyaura | Aryl Halide | Arylboronic Acid | - | - | - | - |
| Pd complex | - | Heck Reaction | Aryl Halide | Alkene | High | up to 20,000 | - | High trans selectivity[4] |
TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst stability and longevity.[5] TOF (Turnover Frequency) = TON / time. A higher TOF signifies a more active catalyst.[5]
Table 2: Catalytic Performance in Oxidation Reactions
| Metal Complex | β-Diketone Ligand | Reaction Type | Substrate | Oxidant | Yield (%) | TON | TOF (h⁻¹) | Selectivity |
| Fe(acac)₃ | Acetylacetonate | Oxidative Ring Opening | Cyclic Ethers/Acetals | BrCCl₃ (visible light) | Good to Excellent | - | - | -[1][6] |
| RuCl₂(PPh₃)₃ | - | Alcohol Oxidation | 1-Phenylethanol | Acetone | High | - | >1500 | -[7] |
| Ru/C | - | Alcohol Oxidation | Various Alcohols | Air/O₂ | Moderate to Excellent | - | - | -[8][9][10] |
| Ru complex | - | Alcohol Oxidation | Secondary Alcohols | Air | High | 100-200 | 50-100 | >99%[11][12] |
| Fe(III) complexes | - | Cyclohexane Oxidation | Cyclohexane | Peroxide | up to 38% | - | - | up to 95% for alcohol[2] |
Table 3: Catalytic Performance in Asymmetric Hydrogenation
| Metal Complex | β-Diketone Ligand | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | TON |
| Rh/bisphosphine-thiourea | - | Asymmetric Hydrogenation | Exocyclic α,β-unsaturated carbonyls | up to 99 | up to 99 | -[13] |
| Rhodium complex | - | Asymmetric Hydrogenation | β-branched enamides | Quantitative | 88-96 | -[14] |
| Rhodium complex | - | Asymmetric Hydrogenation | α-Nitro Ketones | up to 98 | >99.9 | S/C = 10,000[15][16] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems. Below are representative methodologies for key reactions.
Protocol 1: Iron-Catalyzed Cross-Coupling of Alkenyl Iodides and Alkyllithium Reagents[1]
Catalyst: Fe(acac)₂ (Iron(II) acetylacetonate) Ligand: DavePhos (2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Fe(acac)₂ (catalyst loading typically 1-5 mol%) and DavePhos (ligand loading typically 1-5 mol%).
-
Add the desired solvent (e.g., toluene) and stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the alkenyl iodide substrate to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 23 °C).
-
Slowly add the alkyllithium reagent dropwise to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.
Protocol 2: Ruthenium-Catalyzed Oxidation of Alcohols[7]
Catalyst: RuCl₂(PPh₃)₃ (Dichlorotris(triphenylphosphine)ruthenium(II)) Base: K₂CO₃ (Potassium carbonate) Hydrogen Acceptor: Acetone
Procedure:
-
In an inert atmosphere glovebox, charge a three-necked round-bottom flask with RuCl₂(PPh₃)₃ (catalyst loading typically 0.1-1 mol%), K₂CO₃ (base, typically 1 equivalent), the alcohol substrate, and an internal standard (e.g., mesitylene).
-
Add acetone, which serves as both the solvent and the hydrogen acceptor.
-
Attach a reflux condenser to the flask and bring the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 1 and 2 hours) and analyzing them by ¹H NMR spectroscopy to determine the conversion to the corresponding ketone or aldehyde.
-
The turnover frequency (TOF) can be calculated using the formula: TOF = (moles of product) / (moles of catalyst) / (time in hours).
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is paramount for catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a proposed catalytic cycle.
Caption: A typical experimental workflow for screening the catalytic activity of metal complexes.
Caption: A proposed photocatalytic cycle for the Fe(acac)₃-mediated oxidative ring opening of ethers[1][6].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sterically encumbered β-diketonates and base metal catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. Visible-Light Mediated Oxidative Fragmentation of Ethers and Acetals by Means of Fe(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Oxidation of Alcohols to Carboxylates with N2O Catalyzed by Ruthenium(II)-CNC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. General method for iron-catalyzed multicomponent radical cascades–cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.de [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Intermolecular Metal-Catalyzed C‒C Coupling of Unactivated Alcohols or Aldehydes for Convergent Ketone Construction beyond Premetalated Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Performance of 3,3-Dimethyl-2,4-pentanedione in solvent extraction compared to other ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solvent extraction performance of 3,3-Dimethyl-2,4-pentanedione against other commonly used ligands. The information is curated to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental and developmental needs. This document summarizes key performance indicators, details experimental methodologies, and visualizes workflows and relationships to facilitate a comprehensive understanding.
Executive Summary
This compound, a member of the β-diketone family, demonstrates potential as an effective ligand for the solvent extraction of metal ions. Its performance is comparable, and in some aspects, potentially superior to other β-diketones due to its structural characteristics. The presence of two methyl groups on the α-carbon can influence its lipophilicity and the stability of the resulting metal complexes. This guide presents available data on its performance in comparison to ligands such as acetylacetone, 3-methyl-2,4-pentanedione, 3-ethyl-pentane-2,4-dione, and other aromatic β-diketones.
Comparative Performance Data
The efficiency of a ligand in solvent extraction is influenced by several factors, including the pH of the aqueous phase, the nature of the metal ion, and the organic solvent used. The following tables summarize the comparative performance of various β-diketones in the extraction of different metal ions.
Table 1: Comparison of pKa and Extraction of Co(II) and Ni(II) by 3-Substituted Pentane-2,4-diones [1]
| Ligand | pKa | Co(II) Extraction (%) at pH ~8 | Ni(II) Extraction (%) at pH ~8 |
| Pentane-2,4-dione | 9.65 | ~95 | ~85 |
| 3-Methyl-2,4-pentanedione | 9.88 | ~80 | ~70 |
| 3-Ethyl-pentane-2,4-dione | 9.62 | ~90 | ~80 |
Table 2: Comparison of pH1/2 Values for Copper(II) Extraction by Aromatic β-Diketones [2]
| Ligand | pH1/2 (pH for 50% extraction) | Maximum Extraction (%) |
| Acetylacetone | 10.75 | 50 |
| Benzoylacetone | 10.08 | - |
| Dibenzoylmethane | 9.85 | 99 |
Table 3: Performance of 3-Chloro-2,4-pentanedione in Copper(II) Extraction [3]
| Parameter | Value |
| Ligand Concentration | 1 µL |
| pH | 9 |
| Organic Solvent | Ethyl Acetate (30 mL) |
| Extraction Time | 35 min |
| Extraction Efficiency (%) | 80 |
Experimental Protocols
A generalized experimental protocol for the solvent extraction of metal ions using a β-diketone ligand is detailed below. Specific parameters may need to be optimized based on the metal ion and the ligand used.
General Procedure for Solvent Extraction
-
Preparation of Aqueous Phase: A stock solution of the metal salt (e.g., CuSO₄, NiCl₂, Co(NO₃)₂) is prepared in deionized water to a known concentration. The pH of the solution is adjusted to the desired value using a suitable buffer or dilute acid/base (e.g., HCl/NaOH).
-
Preparation of Organic Phase: The β-diketone ligand (e.g., this compound) is dissolved in a water-immiscible organic solvent (e.g., chloroform, dichloromethane, kerosene) to the desired concentration.
-
Extraction: Equal volumes of the aqueous and organic phases are mixed in a separatory funnel. The funnel is shaken vigorously for a specific duration (e.g., 30 minutes) to ensure thorough mixing and to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Analysis: The aqueous phase is carefully collected, and the concentration of the metal ion remaining is determined using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculation of Extraction Efficiency: The percentage of metal ion extracted (%E) is calculated using the following formula:
%E = [(C₀ - Cₑ) / C₀] * 100
Where:
-
C₀ is the initial concentration of the metal ion in the aqueous phase.
-
Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.
-
Visualizing Workflows and Relationships
Solvent Extraction Workflow
Caption: A generalized workflow for a typical solvent extraction experiment.
Logical Relationship of β-Diketones in Drug Development
β-Diketones are versatile building blocks in the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity.[4][5] Their ability to chelate metals is also crucial for their pharmacological applications, including their use as carriers for metal-based drugs.[6][7]
Caption: Role of β-diketones as precursors in the development of pharmaceuticals.
Conclusion
While direct, extensive comparative data for this compound is limited in publicly available literature, the analysis of structurally similar β-diketones provides valuable insights into its potential performance. The steric hindrance provided by the dimethyl groups at the α-position may influence its selectivity and the kinetics of extraction. Further experimental investigation is warranted to fully elucidate its extraction characteristics for various metal ions. The established role of β-diketones as versatile intermediates in drug synthesis underscores the importance of understanding their coordination chemistry and extraction behavior, which can have implications for purification, analysis, and the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Comparison Study of Cloud Point and Solvent Extraction of Copper by 3-Chloro-2,4-pentanedione as Complexing Agent [jmchemsci.com]
- 4. ijpras.com [ijpras.com]
- 5. 3-Methyl-2,4-pentanedione | 815-57-6 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3,3-Dimethyl-2,4-pentanedione Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comparative overview of two common analytical methods for the determination of 3,3-Dimethyl-2,4-pentanedione: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV) following pre-column derivatization. The selection of an appropriate analytical method is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Method Comparison
The following tables summarize the key performance characteristics of the two proposed analytical methods. The data presented is representative of typical validation results for these techniques when analyzing small organic molecules.
Table 1: Comparison of GC-FID and HPLC-UV Methods for this compound Quantification
| Parameter | GC-FID Method | HPLC-UV Method (with DNPH Derivatization) |
| Principle | Separation of volatile compounds in the gas phase with detection by flame ionization. | Separation in the liquid phase with detection of a UV-absorbing derivative. |
| Sample Volatility | Required | Not required |
| Derivatization | Not typically required | Required for UV detection |
| Instrumentation | Gas Chromatograph with FID | High-Performance Liquid Chromatograph with UV Detector |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Acetonitrile (B52724)/Water gradient |
| Advantages | Simple, robust, good for volatile analytes. | High specificity due to derivatization, suitable for non-volatile samples. |
| Disadvantages | Not suitable for non-volatile or thermally labile compounds. | More complex sample preparation, potential for side reactions. |
Table 2: Validation Parameters for this compound Quantification
| Validation Parameter | GC-FID Method | HPLC-UV Method (with DNPH Derivatization) |
| Linearity (r²) | > 0.998 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
Experimental Protocols
Detailed methodologies for the two analytical approaches are provided below. These protocols serve as a starting point and would require optimization and formal validation for specific applications.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the direct analysis of this compound in a relatively clean sample matrix where the analyte is sufficiently volatile.
1. Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a known final concentration within the calibrated range.
-
If necessary, centrifuge or filter the sample to remove any particulate matter.
-
Transfer an aliquot of the clear supernatant to a GC vial.
2. GC-FID Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent as the sample, covering the expected concentration range.
-
Analyze the calibration standards under the same GC-FID conditions.
-
Construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample.
-
Identify the peak corresponding to this compound based on its retention time.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method is advantageous when higher sensitivity is required or when the sample matrix is not suitable for direct GC injection. The carbonyl groups of this compound are derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone that is readily detectable by UV.
1. Derivatization and Sample Preparation:
-
To an aliquot of the sample (dissolved in a suitable solvent like acetonitrile), add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of sulfuric acid.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base if necessary.
-
Dilute the derivatized sample to a known volume with the mobile phase to a concentration within the calibrated range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with 50% B.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 50% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 365 nm.
3. Calibration:
-
Prepare a series of calibration standards of this compound and derivatize them using the same procedure as the samples.
-
Analyze the derivatized calibration standards under the same HPLC-UV conditions.
-
Construct a calibration curve by plotting the peak area of the derivative against the initial concentration of this compound.
4. Quantification:
-
Inject the prepared derivatized sample.
-
Identify the peak corresponding to the this compound-DNPH derivative based on its retention time.
-
Determine the concentration of this compound in the original sample by interpolating the peak area of its derivative on the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both the GC-FID and HPLC-UV methods.
GC-FID analysis workflow for this compound.
HPLC-UV analysis workflow with DNPH derivatization.
A Comparative Guide to the Synthesis Efficiency of Substituted Pentanediones
For researchers, scientists, and drug development professionals, the efficient synthesis of versatile building blocks like substituted pentanediones is crucial. These β-dicarbonyl compounds serve as key intermediates in the synthesis of a wide array of pharmaceuticals and heterocyclic compounds, and also function as effective chelating agents. This guide provides an objective comparison of common methods for synthesizing substituted 2,4-pentanediones, supported by experimental data to inform the selection of the most suitable synthetic route.
The primary methods for synthesizing substituted 2,4-pentanediones involve the C-alkylation of acetylacetone (B45752), Claisen condensation, and other related reactions. The efficiency of these methods can vary significantly based on the specific substrate, reagents, and reaction conditions employed.
Comparative Analysis of Synthesis Efficiency
The following tables summarize quantitative data from various studies on the synthesis of substituted pentanediones, offering a comparison of their efficiencies under different experimental conditions.
Table 1: Synthesis of 3-Alkyl/Aryl-Substituted 2,4-Pentanediones via C-Alkylation
| Substituent | Alkylating/Arylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl | Iodomethane (B122720) | Sodium Hydride | THF | Room Temp. | 10 | 98 | [1] |
| Allyl | Allyl Bromide | K₂CO₃ | MIBK | 115 | 2 | ~95 | [2] |
| Allyl | Allyl Chloride | K₂CO₃/NaI | MIBK | 115 | 4 | ~90 | [2] |
| Allyl | Allyl Iodide | K₂CO₃ | MIBK | 115 | 1 | ~95 | [2] |
| Propyl | Propyl Bromide | K₂CO₃/NaI | MIBK | 115 | 4 | ~85 | [2] |
| Phenyl | Diphenyliodonium (B167342) Chloride | Sodium Amide | Liquid NH₃/Ether | -33 to RT | 6 | 60-92 | [3] |
| Pyridin-2-ylmethyl | 2-(Bromomethyl)pyridine | Sodium Carbonate | Acetone | Reflux | 8 | 85 | [4] |
Table 2: Comparison of Solvents for the Synthesis of 3-Allyl-2,4-pentanedione [2]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetone | 56 | 5 | ~75 |
| Methyl Ethyl Ketone | 80 | 3 | ~85 |
| Methyl Isobutyl Ketone | 115 | 2 | ~95 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
1. Synthesis of 3-Methyl-2,4-pentanedione (B1204033) via C-Alkylation [1]
-
Materials: Sodium hydride (0.1 mol), anhydrous tetrahydrofuran (B95107) (100 ml), 2,4-pentanedione (0.12 mol), iodomethane (0.12 mol), water, ethyl acetate.
-
Procedure:
-
Add 0.1 mol of sodium hydride to 100 ml of anhydrous tetrahydrofuran.
-
Slowly add 0.12 mol of 2,4-pentanedione dropwise at room temperature.
-
Stir the mixture for 30 minutes upon completion of the addition.
-
Slowly add 0.12 mol of iodomethane dropwise.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Add 20 ml of water to dissolve any solids.
-
Extract the mixture with ethyl acetate.
-
Remove the solvent under reduced pressure.
-
Purify the product by distillation under reduced pressure, collecting the fraction at 82-84°C/1 kPa.
-
2. Synthesis of 1-Phenyl-2,4-pentanedione [3]
-
Materials: Liquid ammonia (B1221849) (approx. 800 ml), sodium (0.800 g-atom), 2,4-pentanedione (0.400 mole), anhydrous diethyl ether (30 ml + 400 ml), diphenyliodonium chloride (0.200 mole), crushed ice, concentrated hydrochloric acid.
-
Procedure:
-
In a flask equipped for reactions in liquid ammonia, add approximately 800 ml of liquid ammonia and small pieces of freshly cut sodium until 18.4 g has been added to form sodium amide.
-
Cool the reaction flask in an acetone-dry ice bath and add a solution of 40.0 g of 2,4-pentanedione in 30 ml of anhydrous diethyl ether in small portions over 10 minutes.
-
After 30 minutes, add 63.3 g of diphenyliodonium chloride over 15-25 minutes.
-
Stir the mixture for 6 hours, allowing the ammonia to evaporate gradually.
-
Add 400 ml of anhydrous ether.
-
Cautiously heat the flask on a warm-water bath to remove the remaining ammonia.
-
Cool the flask in an ice-water bath and add 200 g of crushed ice, followed by a mixture of 60 ml of concentrated hydrochloric acid and 10 g of crushed ice.
-
Stir until all solid material has dissolved and transfer to a separatory funnel.
-
Separate the ethereal layer and extract the aqueous layer three times with 50 ml portions of ether.
-
Combine the ethereal extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the residual oil by vacuum distillation to obtain 1-phenyl-2,4-pentanedione.
-
3. General Procedure for Synthesis of 3-Substituted Pentane-2,4-diones in MIBK [2]
-
Materials: 2,4-pentanedione, alkyl halide, potassium carbonate, sodium iodide (for chloro/bromo derivatives), methyl isobutyl ketone (MIBK).
-
Procedure:
-
A mixture of 2,4-pentanedione, an alkylating agent (chloride, bromide, or iodide), potassium carbonate, and a catalytic amount of sodium iodide is refluxed in methyl isobutyl ketone.
-
The reaction progress is monitored by a suitable method (e.g., TLC, GC).
-
Upon completion, the mixture is cooled and filtered to remove inorganic salts.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by distillation. For products not containing water-sensitive substituents, purification can be achieved by forming a copper complex, followed by decomposition with hydrochloric acid and extraction.
-
Experimental Workflow and Logic
The general workflow for the synthesis and purification of substituted pentanediones can be visualized as a series of sequential steps. The choice of specific reagents and purification methods will depend on the target molecule and the chosen synthetic strategy.
Caption: General workflow for the synthesis and purification of substituted pentanediones.
Discussion of Synthetic Strategies
The C-alkylation of acetylacetone is the most common and versatile method for preparing 3-substituted 2,4-pentanediones.[5] The reaction proceeds by generating the enolate of acetylacetone with a suitable base, which then acts as a nucleophile to attack an alkyl or aryl halide.
-
Choice of Base and Solvent: The efficiency of the C-alkylation is highly dependent on the base and solvent system. Strong bases like sodium hydride in aprotic solvents like THF are effective, leading to high yields as seen in the synthesis of 3-methyl-2,4-pentanedione (98%).[1] Milder bases such as potassium carbonate can also be very effective, especially when paired with a high-boiling point solvent like methyl isobutyl ketone (MIBK), which can drive the reaction to completion and result in excellent yields (up to 95%).[2] The use of MIBK is also advantageous from an industrial perspective.[2]
-
Nature of the Alkylating/Arylating Agent: The reactivity of the electrophile plays a crucial role. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides, leading to shorter reaction times.[2] For less reactive electrophiles, the addition of a catalyst like sodium iodide can facilitate the reaction via an in-situ Finkelstein reaction.[2] Arylation is more challenging and may require specialized reagents like diaryliodonium salts, with yields being highly variable.[3]
-
Phase Transfer Catalysis: For certain substrates, phase transfer catalysis can provide moderate yields where other methods fail or give low yields (up to 10%).[5]
The Claisen condensation represents an alternative route, typically involving the condensation of a ketone with an ester in the presence of a strong base. While not as commonly cited for simple substituted pentanediones in the provided literature, it is a fundamental method for forming β-dicarbonyl compounds and is a viable strategy, particularly for more complex structures.[6]
References
Safety Operating Guide
Proper Disposal of 3,3-Dimethyl-2,4-pentanedione: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3,3-Dimethyl-2,4-pentanedione, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety Considerations
This compound is a flammable liquid that can cause skin and eye irritation, as well as respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is critical.
A. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing is recommended.[1]
B. Engineering Controls
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[2]
II. Spill & Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.
A. Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Eliminate Ignition Sources: Immediately remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the chemical with a non-combustible, inert material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) officer.
III. Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Characterization
Unused or waste this compound must be treated as hazardous waste. It is classified as a flammable liquid.
B. Waste Collection and Storage
-
Container: Use a designated, properly labeled, and leak-proof container for collecting waste this compound. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2] Keep the container tightly closed.[1][2]
C. Final Disposal
-
Professional Disposal: The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.
-
Regulatory Compliance: All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.[1] Consult your institution's EHS department for specific guidance and to arrange for waste pickup.
IV. Quantitative Safety Data
| Property | Value | Source |
| Flash Point | 56 °C (133 °F) | [2] |
| Boiling Point | 172-174 °C (342-345 °F) | [1] |
| Density | 0.981 g/cm³ at 25 °C (77 °F) | [1] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
